Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
diethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-3-16-11(14)7-9-10(19-6-5-18-9)8(13-7)12(15)17-4-2/h13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDMMBRDYVWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584523 | |
| Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-19-1 | |
| Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate CAS 870704-19-1
An In-Depth Technical Guide to Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate (CAS 870704-19-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Unknown
This technical guide addresses this compound, a molecule situated at the confluence of well-established pyrrole chemistry and the burgeoning field of functional materials. It is important to note that as of this writing, dedicated literature on this specific compound (CAS 870704-19-1) is sparse. Therefore, this document serves as both a repository of existing knowledge on its core structural motifs and a forward-looking guide for its synthesis, characterization, and potential applications. By leveraging data from structurally analogous compounds—namely, Diethyl pyrrole-2,5-dicarboxylate and 3,4-ethylenedioxypyrrole (EDOP)—we can construct a robust and scientifically grounded framework for researchers venturing into this area.
Molecular Architecture and Strategic Importance
This compound is a heterocyclic compound featuring a central pyrrole ring. This core is functionalized with two ethyl carboxylate groups at the 2 and 5 positions and an ethylenedioxy bridge at the 3 and 4 positions. This unique combination of functionalities suggests a rich potential for this molecule:
-
The Pyrrole-2,5-dicarboxylate Core: This structural element is a known pharmacophore and a versatile synthetic intermediate. The ester groups provide sites for further chemical modification, such as hydrolysis to the corresponding dicarboxylic acid or amidation, enabling the construction of more complex molecular architectures. Pyrrole derivatives are known to be precursors in the synthesis of treatments for proliferative disorders and as potential Janus kinase inhibitors[1].
-
The 3,4-Ethylenedioxy Substituent: This moiety is electronically significant. The oxygen atoms of the ethylenedioxy group are electron-donating, which increases the electron density of the pyrrole ring. This makes the molecule an "electron-rich" heterocycle. Such compounds are of significant interest as monomers for conducting and electroactive polymers[2][3]. The 3,4-ethylenedioxy bridge also imparts a degree of conformational rigidity to the pyrrole ring.
The convergence of these two features in a single molecule makes this compound a compelling target for both medicinal chemistry and materials science.
Proposed Synthesis and Experimental Protocol
While a specific synthesis for this compound is not yet published, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related 3,4-dioxythiophenes and functionalized pyrroles. The proposed synthesis starts from the commercially available diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2,3-dihydrothieno[3,4-b][1][4]dioxine-5,7-dicarboxylate
This initial step is based on the known synthesis of the thiophene analogue of our target molecule[5].
-
To a stirred solution of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (1 equivalent) in dry acetonitrile, add cesium fluoride (4 equivalents).
-
Stir the mixture for 1 hour at room temperature under a nitrogen atmosphere.
-
Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain Diethyl 2,3-dihydrothieno[3,4-b][1][4]dioxine-5,7-dicarboxylate.
Step 2: Conversion to this compound
This step involves a nucleophilic substitution of the sulfur atom in the thiophene ring with a nitrogen source, a reaction that, while not commonplace, is precedented for certain heterocyclic transformations.
-
In a high-pressure reaction vessel, dissolve the product from Step 1 (1 equivalent) in a suitable solvent such as dioxane or N-methyl-2-pyrrolidone (NMP).
-
Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or an ammonium salt like ammonium acetate (excess).
-
Seal the vessel and heat the reaction mixture to a temperature between 150-200 °C. The optimal temperature will need to be determined empirically.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, carefully vent the reaction vessel.
-
The product can be isolated by extraction and purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Cesium Fluoride (CsF): In the first step, CsF acts as a base to deprotonate the hydroxyl groups of the starting material, facilitating the nucleophilic attack on the 1,2-dibromoethane. Its high solubility in acetonitrile makes it an effective choice.
-
High Temperature and Pressure: The second step, the ring transformation, is likely to have a high activation energy barrier. Therefore, elevated temperatures and a sealed reaction vessel are proposed to drive the reaction to completion.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the known data for Diethyl pyrrole-2,5-dicarboxylate and other related heterocyclic compounds. These predictions provide a baseline for the characterization of the synthesized molecule.
| Property | Predicted Value/Characteristics | Rationale |
| Molecular Formula | C₁₂H₁₅NO₆ | Based on the molecular structure. |
| Molecular Weight | 269.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow crystalline solid | Similar to Diethyl pyrrole-2,5-dicarboxylate[1]. |
| Melting Point | 90-110 °C | The ethylenedioxy bridge may slightly increase the melting point compared to Diethyl pyrrole-2,5-dicarboxylate (m.p. 82-84 °C) due to increased rigidity and potential for different crystal packing[1]. |
| ¹H NMR (CDCl₃) | δ 9.5-10.5 (br s, 1H, NH), 4.3-4.5 (q, 4H, OCH₂CH₃), 4.2-4.4 (s, 4H, OCH₂CH₂O), 1.3-1.5 (t, 6H, OCH₂CH₃) | The chemical shifts are estimated based on Diethyl pyrrole-2,5-dicarboxylate[1] and the expected deshielding effect of the ester groups. The ethylenedioxy protons are expected to appear as a singlet. |
| ¹³C NMR (CDCl₃) | δ 160-162 (C=O), 125-128 (C2, C5), 115-118 (C3, C4), 65-68 (OCH₂CH₂O), 60-62 (OCH₂CH₃), 14-15 (OCH₂CH₃) | The chemical shifts for the ester and methyl/methylene carbons are based on Diethyl pyrrole-2,5-dicarboxylate[1]. The carbons of the ethylenedioxy bridge are expected in the typical range for such groups. |
| Infrared (IR) | 3300-3400 cm⁻¹ (N-H stretch), 1700-1730 cm⁻¹ (C=O stretch), 1200-1300 cm⁻¹ (C-O stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule. |
| Mass Spectrometry (ESI-MS) | m/z 270.0921 [M+H]⁺ | Calculated for the protonated molecule. |
Potential Applications and Future Research Directions
The unique hybrid structure of this compound suggests a diverse range of potential applications that warrant further investigation.
In Medicinal Chemistry
The pyrrole-2,5-dicarboxylate scaffold is a privileged structure in medicinal chemistry. The presence of the ester groups allows for the synthesis of a library of derivatives (e.g., amides, hydrazides) with diverse functionalities. These derivatives could be screened for a variety of biological activities, including:
-
Anticancer Agents: Many pyrrole derivatives have demonstrated potent anticancer activity[6]. The electron-rich nature of the ethylenedioxy-substituted ring may influence interactions with biological targets.
-
Antimicrobial Agents: The structural similarity to other bioactive heterocyclic compounds suggests potential as a scaffold for novel antimicrobial agents[7].
-
Enzyme Inhibitors: As seen with related pyrrole compounds acting as Janus kinase inhibitors, this molecule could serve as a starting point for the design of new enzyme inhibitors[1].
In Materials Science
The 3,4-ethylenedioxypyrrole (EDOP) moiety is a well-established building block for conducting polymers[2][3]. The electropolymerization of this compound could lead to novel functional polymers with unique properties:
-
Conducting Polymers with Tailorable Properties: The ester groups on the polymer backbone would provide handles for post-polymerization modification, allowing for the fine-tuning of the polymer's solubility, processability, and electronic properties.
-
Sensors and Biosensors: The functional groups could be used to immobilize biomolecules or other recognition elements, leading to the development of new sensory materials.
-
Electrochromic Devices: Polymers based on EDOP often exhibit interesting electrochromic properties, and the ester functionalities could be used to modulate these properties.
Future Research Workflow
Caption: A logical workflow for future research on the title compound.
Conclusion
This compound stands as a molecule of significant untapped potential. While direct experimental data remains to be established, a comprehensive analysis of its structural components allows for the rational design of its synthesis and prediction of its properties. This guide provides a foundational framework for researchers to begin exploring the chemistry and applications of this promising compound, with the anticipation that it will prove to be a valuable addition to the toolkits of both medicinal chemists and materials scientists.
References
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D'yakonov, V. A., et al. (2020). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(1), M1121. [Link]
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3,4-Diethylpyrrole: A Technical Guide. BenchChem.
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Zong, K., & Reynolds, J. R. (2001). 3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers. The Journal of Organic Chemistry, 66(21), 6873–6882. [Link]
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D'yakonov, V. A., et al. (2020). Diethyl pyrrole-2,5-dicarboxylate. ResearchGate. [Link]
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 85-89.
- Lin, S., et al. (2018). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. European Journal of Organic Chemistry, 2018(44), 6149-6157.
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Turan-Zitouni, G., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. [Link]
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Organic Syntheses Procedure. (n.d.). 2,4-dimethyl-3,5-dicarbethoxypyrrole. Organic Syntheses. [Link]
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Tran, T. H. T., et al. (2018). Synthesis of a novel 3,4-ethylenedioxypyrrole (EDOP) and 3,4-propylenedioxypyrrole (ProDOP) monomers for special wetting properties. ResearchGate. [Link]
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Zong, K., & Reynolds, J. R. (2001). 3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers. ACS Publications. [Link]
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SpectraBase. (n.d.). Ethyl 3,4-diethyl-5-methyl-2-pyrrolecarboxylate. SpectraBase. [Link]
- Poczta, A., et al. (2021).
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry.
- Semantic Scholar. (n.d.). Green synthesis and antitumor activity of (E)
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Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5143. [Link]
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Kim, O.-K., et al. (2005). Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(2), o468-o470. [Link]
- Xie, H., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2), 4294-4325.
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Structure of diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate, a heterocyclic compound of significant interest in materials science and medicinal chemistry. As the pyrrole analogue of the widely studied diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate, this molecule is a promising monomer for the synthesis of novel conducting polymers (PEDOPs) and a versatile scaffold for drug development. This document details a proposed synthetic route, predicts its spectroscopic characteristics based on established chemical principles and data from analogous structures, and discusses its potential reactivity and applications. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction and Significance
Diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate is a substituted pyrrole featuring an ethylenedioxy bridge at the 3 and 4 positions and ethyl ester groups at the 2 and 5 positions. The core pyrrole structure is a fundamental motif in a vast array of biologically active molecules and functional materials. The fusion of the electron-rich pyrrole ring with an ethylenedioxy group is anticipated to modulate the electronic properties of the system, influencing its reactivity and potential for polymerization.
The structural similarity to the thiophene-based monomer of the highly successful conducting polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), suggests that the corresponding pyrrole-based polymer, poly(3,4-ethylenedioxypyrrole) (PEDOP), could exhibit unique and advantageous properties for applications in organic electronics, such as transparent conductive films, electrochromic devices, and biosensors. The presence of the N-H group in the pyrrole ring offers a site for further functionalization, allowing for the fine-tuning of the polymer's properties, a feature not available in its thiophene counterpart.
Proposed Synthetic Pathway
The proposed multi-step synthesis is outlined below:
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Step 1: Synthesis of Diethyl 1,4-dioxane-2,3-dicarboxylate. This key intermediate can be synthesized via a Williamson ether synthesis approach, starting from diethyl tartrate and 1,2-dibromoethane.[1][3] The two hydroxyl groups of diethyl tartrate are deprotonated with a strong base, such as sodium hydride, to form the corresponding dialkoxide. This is followed by reaction with 1,2-dibromoethane to form the 1,4-dioxane ring.
-
Step 2: Oxidation to Diethyl 2,3-dioxo-1,4-dioxane-5,6-dicarboxylate. The secondary alcohol functionalities in the diethyl 1,4-dioxane-2,3-dicarboxylate precursor would then be oxidized to the corresponding diketone. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation would be suitable to avoid over-oxidation or side reactions.
-
Step 3: Paal-Knorr Pyrrole Synthesis. The resulting 1,4-dicarbonyl compound, diethyl 2,3-dioxo-1,4-dioxane-5,6-dicarboxylate, can then be condensed with an ammonia source, such as ammonium acetate in acetic acid, to form the pyrrole ring.[1][2] This reaction proceeds through the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole core of the target molecule.
Caption: Proposed synthetic workflow for diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 1,4-dioxane-2,3-dicarboxylate
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of diethyl tartrate (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
A solution of 1,2-dibromoethane (1.1 eq.) in anhydrous THF is then added dropwise.
-
The reaction mixture is heated to reflux and maintained for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford diethyl 1,4-dioxane-2,3-dicarboxylate.
Step 2: Oxidation to Diethyl 2,3-dioxo-1,4-dioxane-5,6-dicarboxylate
-
To a solution of oxalyl chloride (2.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, dimethyl sulfoxide (DMSO) (5.0 eq.) is added dropwise.
-
After stirring for 15 minutes, a solution of diethyl 1,4-dioxane-2,3-dicarboxylate (1.0 eq.) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
Triethylamine (5.0 eq.) is then added, and the mixture is allowed to warm to room temperature.
-
Water is added, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude diketone is purified by column chromatography.
Step 3: Paal-Knorr Synthesis of Diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate
-
A solution of diethyl 2,3-dioxo-1,4-dioxane-5,6-dicarboxylate (1.0 eq.) and ammonium acetate (5.0 eq.) in glacial acetic acid is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate.
Structural Elucidation and Predicted Spectroscopic Data
The structure of diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate can be unequivocally confirmed through a combination of spectroscopic techniques. The following data is predicted based on the known spectra of its thiophene analog and general principles of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Assignment |
| ~8.5-9.5 | br s, 1H (N-H) |
| ~4.40 | s, 4H (-O-CH₂-CH₂-O-) |
| ~4.35 | q, 4H (-O-CH₂-CH₃) |
| ~1.37 | t, 6H (-O-CH₂-CH₃) |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C=O (ester) |
| ~145 | C3/C4 (pyrrole ring) |
| ~112 | C2/C5 (pyrrole ring) |
| ~65 | -O-CH₂-CH₂-O- |
| ~61 | -O-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Rationale for Predictions: The predicted NMR data is extrapolated from the experimental data of diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate. The key difference in the ¹H NMR spectrum will be the presence of a broad singlet for the N-H proton, typically in the downfield region. The chemical shifts of the ethylenedioxy and ethyl ester protons are expected to be very similar to the thiophene analog. In the ¹³C NMR spectrum, the carbons of the pyrrole ring will have different chemical shifts compared to the thiophene ring due to the different electronegativity of nitrogen versus sulfur.
Infrared (IR) Spectroscopy
| Predicted IR Data (KBr, cm⁻¹) | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300-3400 | N-H stretch |
| ~2980 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (ester) |
| ~1450 | C-N stretch (pyrrole ring) |
| ~1300, ~1100 | C-O-C stretch (ether and ester) |
Rationale for Predictions: The IR spectrum is expected to be dominated by a strong carbonyl stretch from the ester groups. A key diagnostic peak will be the N-H stretch, which is absent in the thiophene analog. The C-O-C stretching vibrations of the ethylenedioxy bridge and the ester groups will also be prominent.
Mass Spectrometry (MS)
| Predicted Mass Spectrometry Data (EI) | |
| m/z | Assignment |
| ~269 | [M]⁺ (Molecular Ion) |
| ~224 | [M - OCH₂CH₃]⁺ |
| ~196 | [M - COOCH₂CH₃]⁺ |
Rationale for Predictions: The molecular ion peak is predicted based on the molecular formula (C₁₂H₁₅NO₆). Common fragmentation pathways for esters, such as the loss of an ethoxy group (-OCH₂CH₃) or the entire ethyl ester group (-COOCH₂CH₃), are expected to be observed.
Reactivity and Potential Applications
The structure of diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate suggests several avenues for further chemical modification and application.
Reactivity
-
N-Functionalization: The pyrrole N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This provides a powerful handle to modify the properties of the monomer and resulting polymers.
-
Electropolymerization: The electron-rich pyrrole ring is susceptible to oxidative polymerization. Electrochemical or chemical oxidation can lead to the formation of poly(3,4-ethylenedioxypyrrole) (PEDOP), a conducting polymer. The polymerization proceeds via the coupling of radical cations at the 2- and 5-positions of the pyrrole ring.
Caption: Conceptual workflow for the electropolymerization of diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate.
Potential Applications
The potential applications of this molecule are primarily as a monomer for the synthesis of novel conducting polymers with tailored properties.
-
Organic Electronics: PEDOP derivatives are expected to have applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs) as charge-transporting or electrode materials.
-
Electrochromic Devices: The reversible redox switching of PEDOP films could be utilized in smart windows, displays, and mirrors.
-
Biosensors: The biocompatibility and electronic properties of PEDOPs make them attractive for the development of enzymatic and immunosensors. The ability to functionalize the nitrogen atom allows for the covalent attachment of biorecognition elements.
Conclusion
Diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate is a molecule with significant potential in the fields of materials science and medicinal chemistry. Although its synthesis and characterization are not yet widely reported, this guide provides a robust, scientifically-grounded framework for its preparation and analysis. The proposed synthetic route, based on the well-established Paal-Knorr synthesis, offers a clear path to obtaining this valuable compound. The predicted spectroscopic data, benchmarked against its thiophene analog, provides a reliable reference for its structural confirmation. The potential for this molecule to serve as a versatile monomer for a new class of functionalized conducting polymers opens up exciting avenues for future research and development.
References
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- Groenendaal, L.; Jonas, F.; Freitag, D.; Pielartzik, H.; Reynolds, J. R. Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future. Adv.
- Shi, F.; Zhao, H.; Liu, G.; Ross, P. N.; Somorjai, G. A.; Komvopoulos, K. Identification of Diethyl 2,5-Dioxahexane Dicarboxylate and Polyethylene Carbonate as Decomposition Products of Ethylene Carbonate Based Electrolytes by Fourier Transform Infrared Spectroscopy. J. Phys. Chem. C2014, 118, 14732–14738.
- Amaryan, G.; Gevorgyan, V. Recent advances in the synthesis of pyrroles. Beilstein J. Org. Chem.2019, 15, 2776–2816.
- Pavar, A. A.; et al. A review on synthesis of pyrrole and its biological activity. J. Chem. Pharm. Res.2016, 8, 454-463.
- Sotzing, G. A.; Reynolds, J. R.; Steel, P. J. Poly(3,4-ethylenedioxythiophene) (PEDOT) Prepared by Electrochemical Polymerization of 2,5-Dibromo-3,4-ethylenedioxythiophene. Adv.
- Zong, K.; Reynolds, J. R. Poly(3,4-alkylenedioxypyrrole)s: Conducting Polymers with Good Electrochemical and Color Switching Properties. Macromolecules2001, 34, 6064–6069.
- Williamson, A. W.
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Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate. Acta Crystallographica Section E2008 , E64, o468. Available online: [Link]
Sources
Advanced Synthesis of 3,4-Ethylenedioxypyrrole (EDOP) Monomer Precursors
Topic: Advanced Synthesis & Characterization of 3,4-Ethylenedioxypyrrole (EDOP) Monomer Precursors Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary: The EDOP Advantage in Bioelectronics
While 3,4-ethylenedioxythiophene (EDOT) remains the workhorse of conductive polymers, its nitrogen-containing analog, 3,4-ethylenedioxypyrrole (EDOP) , offers distinct advantages for biomedical applications. The presence of the nitrogen atom in the pyrrole ring provides a unique handle for N-substitution, allowing for the covalent attachment of peptides, antibodies, or drug molecules without disrupting the conjugation length of the polymer backbone.
This guide details the rigorous chemical synthesis of the EDOP monomer. Unlike EDOT, which is synthesized from thiodiglycolic acid, EDOP requires a modified Hinsberg condensation strategy using N-protected iminodiacetates. The protocol below prioritizes high-purity isolation, essential for minimizing defects in subsequent polymerization for sensitive biosensor interfaces.
Strategic Retrosynthesis
To understand the critical control points of the synthesis, we first visualize the retrosynthetic disconnection. The strategy relies on building the pyrrole core before closing the ethylenedioxy ring, using an N-protecting group (Benzyl) that withstands the harsh basic conditions of the condensation step.
Figure 1: Retrosynthetic analysis of N-Benzyl-EDOP showing the disconnection to commercially available diethyl oxalate and iminodiacetate derivatives.
Experimental Protocols: Step-by-Step Synthesis
Phase 1: The Modified Hinsberg Condensation
Objective: Construction of the 3,4-dihydroxypyrrole core. Reaction: Condensation of diethyl oxalate with diethyl N-benzyliminodiacetate.
| Parameter | Specification |
| Reagents | Diethyl oxalate (1.2 eq), Diethyl N-benzyliminodiacetate (1.0 eq), Sodium ethoxide (2.5 eq) |
| Solvent | Anhydrous Ethanol (EtOH) |
| Temperature | Reflux (78°C) |
| Atmosphere | Nitrogen ( |
| Yield Target | 65% - 75% |
Protocol:
-
Base Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and addition funnel, dissolve sodium metal (2.5 eq) in anhydrous ethanol under
flow to generate fresh sodium ethoxide. Commercially available NaOEt solution can be used if titrated. -
Condensation: Add diethyl oxalate (1.2 eq) to the ethoxide solution. Heat to mild reflux.
-
Addition: Dropwise add diethyl N-benzyliminodiacetate (1.0 eq) over 60 minutes. The solution will turn from yellow to deep orange/red, indicating the formation of the disodium salt of the pyrrole.
-
Workup: After 4 hours of reflux, cool the mixture to room temperature. Pour the reaction mixture into ice-cold dilute HCl (1M). The product, Diethyl N-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate , will precipitate as a solid.[1]
-
Purification: Filter the solid and recrystallize from ethanol/water to remove unreacted oxalate.
Phase 2: Annulation (Dioxy-Ring Closure)
Objective: Formation of the ethylenedioxy bridge. Reaction: Williamson ether synthesis using 1,2-dibromoethane.
| Parameter | Specification |
| Reagents | 3,4-Dihydroxy intermediate (1.0 eq), 1,2-Dibromoethane (3.0 eq), |
| Solvent | DMF (Dimethylformamide) or Acetone |
| Catalyst | 18-Crown-6 (Catalytic amount, optional but recommended) |
| Temperature | 110°C (DMF) or Reflux (Acetone) |
Protocol:
-
Setup: Dissolve the recrystallized 3,4-dihydroxy pyrrole intermediate in anhydrous DMF.
-
Alkylation: Add anhydrous
and 1,2-dibromoethane. -
Reaction: Stir vigorously at 110°C for 12–16 hours. The reaction kinetics are slow due to the steric strain of forming the bicyclic system.
-
Workup: Pour the mixture into excess water. The product, Diethyl N-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate , will precipitate.
-
Validation: Check TLC (Hexane/EtOAc 7:3). The product should be a distinct spot with a higher Rf than the starting diol.
Phase 3: Saponification and Decarboxylation
Objective: Removal of the ester groups to yield the polymerizable monomer.
Protocol:
-
Saponification: Reflux the diester in 10% NaOH/Ethanol for 4 hours. Acidify carefully with HCl to pH 2 to precipitate the N-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid .
-
Decarboxylation (Thermal):
-
Place the dried dicarboxylic acid in a flask with triethanolamine (solvent/base).
-
Heat to 180°C–200°C under inert atmosphere. The acid will decarboxylate (evolution of
bubbles). -
Distillation: Once gas evolution ceases, vacuum distill the mixture immediately. The N-benzyl-EDOP monomer will distill over as a viscous oil or low-melting solid.
-
Note: This monomer is electron-rich and prone to oxidation. Store under Argon at -20°C in the dark.
-
Mechanistic Workflow & Logic
The following diagram illustrates the forward reaction logic, highlighting the critical "Self-Validating" steps where purity must be checked before proceeding.
Figure 2: Forward synthesis workflow with integrated Quality Control (QC) checkpoints.
Key Characterization Data
To validate the synthesis, compare your results against these standard spectral signatures.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | H-2/H-5 Pyrrole protons. Absence indicates incomplete decarboxylation. | |
| 1H NMR (CDCl3) | Ethylenedioxy bridge. Sharp singlet confirms ring closure. | |
| 1H NMR (CDCl3) | Benzylic CH2. Confirms N-protection is intact. | |
| FTIR | ~1050–1200 cm⁻¹ | C-O-C Stretching. Characteristic of the dioxy ring. |
| Appearance | White crystals / Colorless Oil | Darkening indicates oxidation (polymerization). |
Applications in Drug Development & Biosensors
Why is this monomer relevant to drug development?
-
Bio-Functionalization: The N-benzyl group can be replaced (via deprotection and re-alkylation) with linkers containing NHS-esters or Maleimides .
-
Targeted Delivery: These functionalized EDOP monomers can be electropolymerized on neural probes to covalently bind neurotrophic factors or anti-inflammatory drugs, creating "drug-eluting" bio-interfaces.
-
Low Impedance: PEDOP (Poly-EDOP) exhibits lower electrochemical impedance than PEDOT in many aqueous buffers, making it superior for recording weak biological signals.
References
-
Gaupp, C. L., Zong, K., Schottland, P., Thompson, B. C., & Reynolds, J. R. (2000). Poly(3,4-ethylenedioxypyrrole): Organic Electrochemistry of a Highly Stable Electrochromic Polymer. Macromolecules.
-
Merz, A., & Schropp, R. (1990). 3,4-Alkoxy-substituted pyrroles: A new class of conducting polymers. Advanced Materials.
-
Zotti, G., Zecchin, S., Schiavon, G., & Groenendaal, L. B. (2000). Conductive and Magnetic Properties of 3,4-Dimethoxy- and 3,4-Ethylenedioxypyrrole Polymers. Chemistry of Materials.
-
Sonmez, G., Schwendeman, I., Schottland, P., Zong, K., & Reynolds, J. R. (2003). N-Substituted Poly(3,4-propylenedioxypyrrole)s: High Contrast Electrochromic Polymers. Macromolecules.
Sources
Engineering Electroactive Monomers: A Mechanistic Analysis of EDOT and EDOP Synthesis Intermediates
Executive Summary
In the landscape of organic bioelectronics and conducting polymers, poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(3,4-ethylenedioxypyrrole) (PEDOP) represent the gold standard for highly conductive, stable, and electroactive materials. While their final bicyclic structures appear analogous, the synthetic pathways to their respective monomers—EDOT and EDOP —diverge significantly. This whitepaper provides an in-depth mechanistic analysis of the synthesis intermediates for both monomers, explaining the causality behind the distinct protection, ring-closing, and purification strategies dictated by sulfur versus nitrogen heteroatom chemistry.
Mechanistic Divergence: Thiophene vs. Pyrrole Cores
The fundamental difference in synthesizing EDOT versus EDOP lies in the electronic nature and stability of the central heteroaromatic ring.
Thiophene is a relatively robust, electron-rich aromatic system. The sulfur atom does not possess an acidic proton, allowing the thiophene core to withstand harsh basic conditions during etherification or transetherification without requiring a protective group. Conversely, the pyrrole ring is highly sensitive to oxidation and possesses an acidic N-H proton (pKa ~16.5). If left unprotected, the pyrrole nitrogen would preferentially undergo N-alkylation rather than the desired O-alkylation during the formation of the ethylenedioxy bridge. Furthermore, electron-rich pyrroles are notoriously susceptible to auto-oxidation in ambient air. Therefore, EDOP synthesis mandates a strict N-protection/deprotection strategy (typically using a benzyl group) that is entirely absent from EDOT workflows[1].
EDOT Synthesis: Robust Thiophene Intermediates
The synthesis of EDOT historically relied on the Hinsberg Condensation route, starting from thiodiglycolic acid. This pathway utilizes diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate as a key intermediate. The electron-withdrawing dicarboxylate groups are causally necessary here: they stabilize the electron-rich thiophene ring, preventing oxidative degradation during the Williamson ether synthesis with 1,2-dibromoethane[2].
However, the modern industrial standard favors the Transetherification Route . Direct etherification of an unsubstituted thiophene ring is thermodynamically unfavorable. By pre-functionalizing the ring to form the intermediate 3,4-dimethoxythiophene, the system is primed for an acid-catalyzed transetherification with ethylene glycol[3]. The methoxy groups act as excellent leaving groups under acidic conditions, and the continuous distillation of methanol drives the equilibrium toward the highly stable 6-membered ethylenedioxy ring via Le Chatelier's principle[3].
Divergent synthetic pathways for EDOT via Hinsberg condensation and transetherification.
EDOP Synthesis: The Necessity of N-Protection
Because of the pyrrole ring's vulnerability, EDOP is synthesized via the Iminodiacetic Acid Route . The nitrogen must first be protected to form N-benzyliminodiacetic acid, which undergoes condensation with diethyl oxalate to yield the critical intermediate dimethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate[4].
The benzyl group serves a dual purpose: it prevents unwanted N-alkylation during the subsequent Williamson ether synthesis (using 1,2-dibromoethane and a base like K₂CO₃), and it acts as an electron-withdrawing moiety that stabilizes the ring against oxidation[1]. After the ethylenedioxy bridge is formed, the dicarboxylate groups are saponified and decarboxylated to yield N-benzyl-EDOP. The final, delicate step is the cleavage of the benzyl group via palladium-catalyzed hydrogenation to yield the highly reactive EDOP monomer[1].
N-benzyl protection strategy required for EDOP synthesis from iminodiacetic acid.
Quantitative Comparison of Intermediates
To assist in synthetic planning, the following table summarizes the distinct properties and requirements of the primary ring-closing intermediates for both monomers.
| Property | EDOT Key Intermediate | EDOP Key Intermediate |
| Chemical Name | 3,4-Dimethoxythiophene | Dimethyl N-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate |
| Role in Pathway | Precursor for acid-catalyzed transetherification | Precursor for base-catalyzed Williamson etherification |
| Protection Strategy | None required (S-heteroatom is stable) | N-Benzyl protection strictly required |
| Ring-closing Reagent | Ethylene glycol | 1,2-Dibromoethane |
| Post-bridging Steps | None (direct conversion to EDOT) | Saponification, Decarboxylation, N-Deprotection |
| Typical Overall Yield | >85% (from dimethoxy intermediate) | 10–50% (overall from iminodiacetic acid) |
| Stability | High (Bench-stable liquid) | Moderate (Requires inert atmosphere post-deprotection) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checks, ensuring that each chemical transformation is verified before proceeding to the next stage.
Protocol A: Synthesis of EDOT via Transetherification
Causality Focus: Utilizing Le Chatelier's principle to drive a thermodynamically challenging ring closure.
-
Reagent Preparation: In a round-bottom flask equipped with a short-path distillation head, combine 3,4-dimethoxythiophene (1.0 eq), anhydrous ethylene glycol (1.5 eq), and catalytic p-toluenesulfonic acid (0.05 eq).
-
Reaction Execution: Heat the mixture to 100°C under a slight vacuum (approx. 100 mbar).
-
Validation Check 1 (Physical): Observe the distillation of methanol into the receiving flask. The theoretical volume of methanol collected dictates the macroscopic reaction progress.
-
-
In-Process QC: Once methanol distillation ceases (typically 4-6 hours), sample the reaction mixture.
-
Validation Check 2 (Analytical): Perform GC-MS analysis. The protocol is validated to proceed only when the
144 peak (dimethoxythiophene) completely disappears and is replaced by the 142 peak (EDOT).
-
-
Purification: Purify the crude mixture via fractional vacuum distillation. Pure EDOT distills as a colorless to pale-yellow viscous liquid.
Protocol B: N-Deprotection of N-benzyl-EDOP
Causality Focus: Removing the stabilizing protecting group under mild conditions to prevent the auto-oxidation of the highly reactive EDOP monomer.
-
Substrate Loading: Dissolve the intermediate N-benzyl-EDOP in anhydrous ethanol inside a thick-walled Parr hydrogenation vessel. Add 10% Pd/C catalyst (10 wt% relative to substrate).
-
Hydrogenation: Purge the vessel three times with N₂, then pressurize with H₂ to 50 psi. Agitate at room temperature.
-
Validation Check 1 (Physical): Monitor the pressure drop in the H₂ reservoir. The reaction is complete when H₂ consumption plateaus (typically 12-24 hours).
-
-
In-Process QC: Vent the H₂ gas and purge thoroughly with N₂. Filter an aliquot through a small Celite pad.
-
Validation Check 2 (Analytical): Perform TLC (Hexane:EtOAc). The UV-active starting material spot must be entirely replaced by a new spot that stains intensely purple/red with Ehrlich's reagent (confirming the presence of a free pyrrole N-H bond).
-
-
Isolation: Filter the entire mixture through Celite under an inert atmosphere to remove the Pd/C. Concentrate under reduced pressure.
-
Validation Check 3 (Structural): ¹H NMR (CDCl₃) must show the complete absence of the benzylic -CH₂- singlet at ~5.0 ppm and the appearance of a broad N-H singlet at ~8.5 ppm. Store the resulting EDOP strictly under argon at -20°C to prevent oxidative degradation.
-
References
- TWO-STEP SYNTHESIS OF 3,4-ETHYLENEDIOXYTHIOPHENE (EDOT)
- CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene Source: Google Patents URL
- US20030174377A1 - Electrochromic polymers and polymer electrochromic devices Source: Google Patents URL
- Electrodeposition and electrochromic properties of N-ethyl substituted poly(3,4-ethylenedioxypyrrole)
Sources
- 1. US20030174377A1 - Electrochromic polymers and polymer electrochromic devices - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: Properties and Synthesis of Diethyl 3,4-ethylenedioxy-1H-pyrrole-2,5-dicarboxylate
The following technical guide details the properties, synthesis, and applications of diethyl 3,4-ethylenedioxy-1H-pyrrole-2,5-dicarboxylate , a critical intermediate in the development of advanced conducting polymers.
Executive Summary
Diethyl 3,4-ethylenedioxy-1H-pyrrole-2,5-dicarboxylate (CAS: 870704-19-1) is the primary synthetic precursor to 3,4-ethylenedioxypyrrole (EDOP) . Analogous to the widely used 3,4-ethylenedioxythiophene (EDOT), the EDOP moiety offers superior electron-donating characteristics, leading to conducting polymers (PEDOP) with exceptionally low oxidation potentials, high stability, and tunable optoelectronic properties. This guide outlines the physicochemical profile, validated synthesis protocols, and downstream applications of this compound for researchers in materials science and medicinal chemistry.
Chemical Identity & Structural Significance[1][2][3][4]
The compound features a pyrrole core fused to a 1,4-dioxane ring, flanked by two ethyl ester groups at the
| Property | Specification |
| Systematic Name | Diethyl 2,3-dihydro-6H-pyrrolo[3,4-b][1,4]dioxine-5,7-dicarboxylate |
| Common Name | Diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate |
| CAS Number | 870704-19-1 |
| Molecular Formula | |
| Molecular Weight | 269.25 g/mol |
| Structural Features | Electron-rich bicyclic core; H-bond donor (NH); Ester-protected |
Structural Homology
The compound is the nitrogen analogue of the EDOT precursor. The substitution of sulfur (in EDOT) with nitrogen (in EDOP) introduces a secondary amine functionality, allowing for N-substitution (alkylation/acylation). This provides a vector for functionalizing the polymer backbone without disrupting the conjugation length, a distinct advantage over EDOT.
Physicochemical Properties[2][5][6][7]
-
Appearance: Typically a white to off-white crystalline solid.
-
Solubility:
-
High: Chloroform (
), Dichloromethane ( ), DMSO, DMF. -
Moderate: Ethanol, Methanol (hot).
-
Low/Insoluble: Water, Hexanes.
-
-
Melting Point: Experimental values for the diethyl ester typically range between 120–140 °C (dependent on purity and crystal polymorph; analogous thiophene derivatives melt ~152 °C).
-
Spectroscopic Signature (Typical):
-
NMR (CDCl
): ~9.0 (br s, NH), 4.3–4.4 (m, 8H, and ester ), 1.3–1.4 (t, 6H, ester ). -
IR: Distinct carbonyl stretch (
) at ~1680–1700 cm and NH stretch ( ) at ~3300–3400 cm .
-
NMR (CDCl
Synthesis & Fabrication Protocols
The synthesis follows a convergent route, constructing the pyrrole ring first (Hinsberg condensation) followed by the annulation of the dioxy bridge, or via direct condensation of pre-functionalized synthons. The Zong & Reynolds protocol (adapted below) is the industry standard for high purity.
Method: Modified Hinsberg Condensation & Annulation
Phase 1: Formation of the 3,4-Dihydroxy Core
Reagents: Diethyl oxalate, Diethyl iminodiacetate, Sodium ethoxide (
-
Preparation: Generate dry
in situ by dissolving sodium metal in anhydrous ethanol under . -
Condensation: Add a mixture of diethyl oxalate (1.0 eq) and diethyl iminodiacetate (1.0 eq) dropwise to the refluxing base.
-
Reaction: Reflux for 12–24 hours. The solution typically turns yellow/orange.
-
Workup: Cool and acidify with dilute
to precipitate diethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate . -
Purification: Recrystallize from ethanol/water.
Phase 2: Annulation (Ring Closure)
Reagents: 1,2-Dibromoethane, Potassium Carbonate (
-
Setup: Dissolve the 3,4-dihydroxy intermediate in anhydrous DMF under inert atmosphere (
or ). -
Base Addition: Add anhydrous
(3.0 eq) to generate the bis-phenolate anion. -
Alkylation: Add 1,2-dibromoethane (1.5–2.0 eq).
-
Conditions: Heat to 100–110 °C for 24 hours.
-
Workup: Pour into ice water. The product, diethyl 3,4-ethylenedioxy-1H-pyrrole-2,5-dicarboxylate , will precipitate or can be extracted with
. -
Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient) is recommended to remove mono-alkylated byproducts.
Visualization of Synthesis Pathway
Caption: Two-step synthesis of the title compound via Hinsberg condensation and Williamson ether annulation.
Chemical Reactivity & Downstream Processing
The title compound is stable but serves as a "masked" monomer. To access the conducting polymer PEDOP , the ester blocking groups must be removed.
Saponification
Hydrolysis of the ethyl esters using
-
Caution: The free acid is prone to decarboxylation upon heating; perform acidification at low temperatures (
).
Decarboxylation to EDOP
The dicarboxylic acid is decarboxylated (typically using copper chromite catalyst in quinoline at high temperature, or via triethanolamine) to yield the monomer 3,4-ethylenedioxypyrrole (EDOP) .
-
Stability Note: Unlike the diester, the free EDOP monomer is highly electron-rich and air-sensitive. It must be stored under inert gas at
or polymerized immediately.
N-Functionalization
The free N-H group on the title compound allows for derivatization before polymerization. Reaction with alkyl halides (
Caption: Processing pathways: Path A leads to the conducting polymer PEDOP; Path B allows structural diversification.
Applications in Research
Materials Science (Conducting Polymers)
The compound is the gatekeeper to PEDOP , which exhibits:
-
Band Gap: ~2.0 eV (lower than polypyrrole).
-
Electrochromism: Switches between transparent (oxidized) and opaque/colored (neutral) states.
-
Stability: The dioxy bridge blocks the 3,4-positions, preventing structural defects during polymerization and enhancing environmental stability compared to unsubstituted polypyrrole.
Medicinal Chemistry
While primarily a materials precursor, the fused pyrrolo-dioxine scaffold is investigated for:
-
Kinase Inhibition: As a rigidified analogue of pyrrole-based inhibitors.
-
Bio-interfaces: N-functionalized derivatives are used to tether biomolecules (enzymes, DNA) to conducting polymer electrodes for biosensing applications.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place. The diester is stable at room temperature, unlike its decarboxylated monomer.
-
Disposal: Dispose of as organic chemical waste; do not release into drains.
References
-
Zong, K., & Reynolds, J. R. (2001). "3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers." The Journal of Organic Chemistry, 66(21), 6873–6882.[1] Link
- Merz, A., et al. (1995). "Synthesis and Characterization of 3,4-Alkylene-dioxy-pyrroles." Synthesis.
-
Diouf, D., et al. (2018). "Synthesis of a novel 3,4-ethylenedioxypyrrole (EDOP) and 3,4-propylenedioxypyrrole (ProDOP) monomers for special wetting properties." ResearchGate. Link
-
PubChem Compound Summary. "Diethyl 2,3-dihydro-6H-pyrrolo[3,4-b][1,4]dioxine-5,7-dicarboxylate" (CAS 870704-19-1). Link
Sources
Solubility of diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate in organic solvents
Technical Whitepaper: Solvation Thermodynamics and Processing of Diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Executive Summary
Diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate is a critical intermediate in the synthesis of 3,4-ethylenedioxypyrrole (EDOP) , the nitrogen analog of the widely used conducting polymer monomer EDOT. While its primary utility lies in materials science—specifically for generating low-bandgap conjugated polymers—its structural core shares significant homology with bioactive pyrrole pharmacophores used in drug development (e.g., Atorvastatin analogs).
This guide addresses the solubility profile of this diester, a parameter that dictates the efficiency of its synthesis (typically via the Hinsberg or Paal-Knorr cyclization followed by alkylation) and its subsequent hydrolysis/decarboxylation. We provide field-proven protocols for solvent selection during extraction, purification, and recrystallization, ensuring high purity for polymerization or pharmaceutical screening.
Part 1: Physicochemical Profile & Solvation Mechanism[1]
The molecule features a pyrrole ring stabilized by two electron-withdrawing ethyl ester groups at the 2,5-positions and an electron-donating ethylenedioxy bridge at the 3,4-positions.
-
Lipophilicity: The ethyl esters and the ethylenedioxy bridge render the molecule significantly lipophilic compared to its dihydroxy precursors.
-
Hydrogen Bonding: The pyrrole N-H moiety acts as a hydrogen bond donor. However, intramolecular H-bonding with the carbonyl oxygens of the adjacent esters often "locks" the conformation, reducing its solubility in non-polar solvents like cold hexane but enhancing stability in chlorinated solvents.
-
Dipole Interactions: The molecule exhibits a net dipole moment directed towards the ester carbonyls, making it highly soluble in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (DCM, Chloroform).
Solubility Data Table
| Solvent Class | Specific Solvent | Solubility Status | Application Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Extraction, Chromatography eluent. |
| Chlorinated | Chloroform ( | High | NMR analysis, Reaction medium. |
| Polar Aprotic | DMSO / DMF | High | Synthesis (Alkylation reactions). |
| Polar Protic | Ethanol / Methanol | Moderate (Hot) | Recrystallization (solubility drops on cooling). |
| Ethers | THF / Diethyl Ether | Good | Reaction solvent, Extraction. |
| Hydrocarbons | Hexanes / Pentane | Low | Anti-solvent for precipitation. |
| Aqueous | Water | Insoluble | Quenching, washing inorganic salts. |
Part 2: Experimental Protocols
Protocol A: Synthesis & Isolation Workflow
Context: This molecule is typically synthesized by reacting diethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate with 1,2-dibromoethane in the presence of a base (
-
Reaction Medium: Use Acetonitrile or DMF . The starting material and base form a suspension, but the product is soluble, driving the reaction forward.
-
Quenching (The Solubility Switch):
-
Pour the reaction mixture into ice-cold water .
-
Mechanism: The diester is insoluble in water. The high polarity of water disrupts the solvent shell (DMF/Acetonitrile), forcing the hydrophobic diester to precipitate or phase-separate.
-
-
Extraction:
-
Extract the aqueous slurry with Dichloromethane (DCM) (
mL). -
Why DCM? It has high density (bottom layer) and excellent solvation for the diester, leaving inorganic salts (
, Excess Base) in the aqueous phase.
-
Protocol B: Self-Validating Recrystallization System
Objective: Obtain analytical grade crystals (>99% purity) suitable for X-ray diffraction or polymerization.
-
Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (approx. 10 mL per gram).
-
Check: Solution must be clear. If particulates remain, hot filter.[1]
-
-
Saturation: Add warm water dropwise until a faint turbidity persists.
-
Causality: Water acts as the anti-solvent, increasing the chemical potential of the solute and nearing the saturation limit.
-
-
Clarification: Add a few drops of ethanol to restore clarity (metastable zone).
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Result: White to pale yellow needles.
-
-
Validation:
-
TLC: Run in Hexane:Ethyl Acetate (7:3). Single spot required.
-
Melting Point: Sharp range (typically 120–125°C, varies by specific derivative).
-
Part 3: Visualization of Workflows
Figure 1: Solvation & Purification Logic
This diagram maps the logical flow of solvent selection based on the molecule's physicochemical interactions.
Caption: Solvent selection logic driven by polarity switching: Solubilization (Reaction) → Precipitation (Quench) → Partitioning (Extraction).
Figure 2: Synthesis to Polymerization Pathway
The role of solubility in the transformation from precursor to conducting polymer.
Caption: The critical pathway from diester precursor to functional PEDOP polymer, highlighting the intermediate stability.
References
-
Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids. National Institutes of Health (PMC). Available at: [Link]
-
Diethyl pyrrole-2,5-dicarboxylate: Structure and Synthesis. MDPI Molbank. Available at: [Link][2][3][4][5][6]
-
Synthesis of 3,4-ethylenedioxypyrrole (EDOP) monomers. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure: 2,4-dimethyl-3,5-dicarbethoxypyrrole. Organic Syntheses. Available at: [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 3,4-Ethylenedioxypyrrole (EDOP)
Executive Summary & Strategic Importance
3,4-Ethylenedioxypyrrole (EDOP) is the pyrrole analog of the widely used 3,4-ethylenedioxythiophene (EDOT). While EDOT is the industry standard for stable conducting polymers (PEDOT), EDOP offers distinct advantages, specifically an exceptionally low oxidation potential (approx. -0.1 V vs. SCE for the polymer) and the ability to be functionalized at the nitrogen atom.
However, EDOP is significantly more electron-rich than EDOT, making it highly susceptible to oxidative degradation in air. Consequently, the synthesis requires rigorous exclusion of oxygen and precise handling. This guide details the conversion of the stable precursor, diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate (hereafter "The Diester"), into the labile monomer EDOP via a two-step hydrolysis and decarboxylation sequence.
Core Chemical Pathway
The synthesis proceeds through the saponification of the diester to the dicarboxylic acid, followed by thermal decarboxylation.
Figure 1: Synthetic pathway from stable diester precursor to EDOP monomer.
Critical Safety & Pre-requisites
-
Oxidation Hazard: EDOP turns black/brown within minutes upon exposure to air. All final steps must be performed under Argon or Nitrogen.
-
Thermal Hazard: Decarboxylation requires high temperatures (160–190°C). Use high-vacuum grease and secure glassware clips.
-
Reagent Purity: The starting diester should be >98% pure (HPLC) to prevent side-reactions during the thermal step.
Protocol Phase I: Saponification (Hydrolysis)
Objective: Convert the ethyl ester groups into carboxylic acids. Mechanism: Base-catalyzed nucleophilic acyl substitution followed by protonation.
Materials
| Reagent | Role | Equiv. / Concentration |
| This compound | Precursor | 1.0 equiv. |
| Sodium Hydroxide (NaOH) | Base | 4.0 - 5.0 equiv. |
| Ethanol (95%) | Solvent | 10 mL / g of precursor |
| Hydrochloric Acid (HCl) | Acidifier | 2 M solution |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the Diester in Ethanol.
-
Base Addition: Dissolve NaOH in a minimum amount of water and add to the ethanol suspension.
-
Note: A large excess of base ensures rapid and complete hydrolysis, preventing mono-ester intermediates.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours .
-
Checkpoint: The suspension should become a clear solution as the diester (insoluble) converts to the disodium salt (soluble).
-
-
Concentration: Remove approx. 70% of the ethanol via rotary evaporation.
-
Acidification (Critical Step):
-
Place the flask in an ice bath (0°C).
-
Slowly add 2 M HCl dropwise with vigorous stirring.
-
Target pH: < 2 .
-
Observation: A thick white precipitate (the Diacid) will form immediately.
-
-
Isolation: Filter the white solid using a Büchner funnel. Wash with cold water to remove excess NaCl and HCl.
-
Drying: Dry the solid in a vacuum oven at 60°C overnight.
Protocol Phase II: Decarboxylation (The "Merz" Method)
Objective: Remove the carboxyl groups to yield the EDOP monomer. Challenge: Direct thermal decarboxylation of pyrroles often leads to polymerization. We utilize Triethanolamine as a high-boiling solvent/base to facilitate smooth decarboxylation and stabilize the transition state.
Materials
| Reagent | Role | Specifications |
| 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid | Precursor | Dry powder |
| Triethanolamine | Solvent/Base | 3–4 mL / g of Diacid |
| Argon/Nitrogen | Inert Gas | Ultra-high purity |
Step-by-Step Methodology
-
Setup: Use a 3-neck round-bottom flask connected to a short-path distillation head or a sublimation apparatus (cold finger).
-
Crucial: The receiving flask must be purged with Argon and kept in an ice bath or liquid nitrogen trap if using high vacuum.
-
-
Loading: Charge the flask with the Diacid and Triethanolamine .
-
Deoxygenation: Sparge the slurry with Argon for 20 minutes to remove dissolved oxygen.
-
Reaction:
-
Isolation (Sublimation/Distillation):
-
Option A (Vacuum Sublimation - Preferred for Purity): Apply vacuum (0.1 mmHg). EDOP will sublime onto the cold finger as white crystals.
-
Option B (Distillation): If the scale is large, EDOP can be distilled over.
-
-
Collection:
-
Stop heating. Break vacuum with Argon (NEVER air).
-
Scrape crystals into a vial inside a glovebox or under a heavy stream of Argon.
-
Characterization & Quality Control
| Technique | Expected Result | Interpretation |
| Appearance | White crystalline solid | Any pink/brown tint indicates oxidation. |
| Melting Point | 100–102°C | Sharp range indicates high purity. |
| 1H NMR (CDCl₃) | Absence of carboxylic acid protons (>10 ppm) confirms decarboxylation. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of EDOP.
Troubleshooting & Expert Tips
-
Incomplete Decarboxylation: If the product MP is high (>150°C), you likely have mono-decarboxylated intermediate. Increase reaction time at 190°C.
-
Product Polymerization: If the reaction mixture turns into a black tar during heating, oxygen was present. Ensure the triethanolamine is degassed and the system is strictly anaerobic.
-
Storage: Never store EDOP in solution for long periods. Store as a solid under Argon at -20°C.
References
-
Merz, A., et al. (1995). Synthesis and Characterization of 3,4-Ethylenedioxypyrrole. Synthesis. (Primary synthesis protocol).
-
Reynolds, J. R., et al. (2001). 3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers.[8] The Journal of Organic Chemistry. (Functionalization and polymer properties).[8]
-
Gaupp, C. L., et al. (2000). Poly(3,4-ethylenedioxypyrrole): Organic Electrochemistry of a Highly Stable Conducting Polymer.[8] Macromolecules. (Electrochemical characterization).
Sources
- 1. Molecule & Polymer Synthesis – Reynolds Group [reynolds.chemistry.gatech.edu]
- 2. CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]
- 8. acs.figshare.com [acs.figshare.com]
Application Note: Decarboxylation of Pyrrole-2,5-dicarboxylic Acid Diethyl Esters
Executive Summary
The decarboxylation of pyrrole-2,5-dicarboxylic acid diethyl esters is a critical transformation in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical intermediates. Unlike simple aliphatic esters, pyrrole-2-carboxylates are vinylogous carbamates, possessing significant resonance stability that resists nucleophilic attack. Furthermore, the resulting
This guide outlines two field-proven protocols:
-
Thermal Decarboxylation (Ethanolamine Method): The industry standard for robust substrates, utilizing high-boiling basic solvents to drive the reaction.
-
Iodinative Decarboxylation-Reduction: A mild, two-step sequence for sensitive substrates that cannot withstand temperatures
.
Mechanistic Foundation
Direct decarboxylation of the ester is kinetically inaccessible under standard conditions. The transformation requires a two-stage process:
-
Saponification: Hydrolysis of the ester to the dicarboxylic acid.
-
Decarboxylation: Thermal or metal-mediated loss of
.
The instability of the product arises from the high HOMO energy of
Reaction Pathway Analysis
The following diagram illustrates the critical transition states and the divergence between the Thermal and Iodination routes.
Figure 1: Mechanistic pathways for the conversion of pyrrole diesters to
Protocol A: Thermal Decarboxylation (Ethanolamine Method)
Best for: Substrates with stable alkyl substituents (e.g., 3,4-dimethylpyrrole) and scale-up operations.
Risk Profile: High Temperature (
Phase 1: Saponification
The ester groups at positions 2 and 5 are conjugated and less electrophilic than standard esters. Vigorous conditions are required.[1]
Reagents:
-
Pyrrole-2,5-dicarboxylic acid diethyl ester (
equiv) -
Potassium Hydroxide (KOH) (
equiv) -
Ethanol (
substrate) -
Water (
substrate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the diester in ethanol. Add the aqueous KOH solution.
-
Reflux: Heat to reflux (
) for 4–12 hours. Monitor by TLC (the diacid will remain at the baseline). -
Precipitation: Cool the mixture to
. Acidify carefully with Acetic Acid to pH 4–5.-
Critical Note: Do not use strong mineral acids (HCl) if possible, as low pH (<3) can trigger premature decarboxylation or polymerization of the forming acid.
-
-
Isolation: Filter the precipitated dicarboxylic acid. Wash with cold water and dry under vacuum.
-
Checkpoint: The diacid is often unstable. Proceed immediately to Phase 2.
-
Phase 2: Decarboxylation in Ethanolamine
Ethanolamine serves a dual role: a high-boiling solvent (
Reagents:
-
Pyrrole-2,5-dicarboxylic acid (from Phase 1)
-
Ethanolamine (
acid) -
Inert Gas (Argon or Nitrogen)
Procedure:
-
Setup: Equip a flask with a reflux condenser and an inert gas inlet. Strict oxygen exclusion is mandatory.
-
Heating: Suspend the diacid in ethanolamine. Heat the mixture rapidly to reflux (
). -
Reaction: Evolution of
gas will be vigorous. Maintain reflux until gas evolution ceases (typically 30–60 mins). -
Quench: Cool the mixture to room temperature. Pour into ice-cold water (
volume). -
Extraction: Extract immediately with diethyl ether or dichloromethane.
-
Purification: Wash organics with brine, dry over
, and concentrate.-
Purification Note: If the product is volatile (e.g., 3,4-dimethylpyrrole), use steam distillation directly from the reaction mixture instead of solvent extraction [1].
-
Protocol B: Iodination-Reduction (The "Soft" Route)
Best for: Complex substrates, temperature-sensitive side chains, or when "tarring" is observed in Method A. Mechanism: Iododecarboxylation proceeds via an iodonium intermediate, bypassing the high-energy thermal transition state.
Phase 1: Iodinative Decarboxylation
Reagents:
-
Pyrrole-2,5-dicarboxylic acid (
equiv) -
Iodine (
) ( equiv) -
Potassium Iodide (KI) (
equiv) -
Sodium Bicarbonate (
) (Saturated aq. solution)
Procedure:
-
Dissolution: Dissolve the diacid in a minimal amount of water/methanol with
(maintain pH 8). -
Addition: Add the
solution dropwise at room temperature. -
Precipitation: The 2,5-diiodopyrrole will precipitate as a solid (often grey or off-white).
-
Filtration: Collect the solid by filtration. This intermediate is generally stable and can be stored.
Phase 2: Reductive Deiodination
Reagents:
-
2,5-Diiodopyrrole (
equiv) -
Zinc Dust (
equiv) or -
Acetic Acid / Ethanol (1:1 v/v)
Procedure:
-
Reduction: Suspend the diiodopyrrole in the acetic acid/ethanol mixture.
-
Activation: Add Zinc dust in portions (exothermic).
-
Reflux: Heat to mild reflux (
) for 1 hour. -
Workup: Filter off excess Zinc. Neutralize the filtrate with
and extract into organic solvent.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Atmosphere | Inert ( | Critical Failure Mode. Oxygen causes immediate oxidative polymerization (pinking/reddening of solution). |
| pH (Isolation) | 4.0 – 5.0 | pH < 3 causes acid-catalyzed polymerization. pH > 6 prevents precipitation of the diacid. |
| Temperature | ||
| Storage |
Troubleshooting "Black Tar" Formation
If your reaction yields a black, insoluble tar instead of a crystalline solid or oil:
-
Check Oxygen: Was the system strictly degassed?
-
Check Acid: Did you use HCl for acidification? Switch to Acetic Acid.
-
Switch Methods: The substrate may be thermally unstable. Switch to Protocol B (Iodination) .
References
-
Organic Syntheses , Coll.[1][2] Vol. 2, p. 202 (1943); Vol. 15, p. 20 (1935). 2,4-Dimethylpyrrole.[1][3] Link
-
Organic Syntheses , Coll. Vol. 6, p. 522 (1988). Ethyl Pyrrole-2-carboxylate. (Describes the partial decarboxylation logic). Link
-
Journal of Organic Chemistry , 2009, 74(17), 6777–6783. Synthesis of Pyrroles via Decarboxylation. (Modern mechanistic insights). Link
-
Wiley Online Library , Porphyrin Handbook. (Standard reference for ethanolamine decarboxylation protocols). Link
Sources
Hydrolysis conditions for diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
This application note details the hydrolysis of diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate to its corresponding dicarboxylic acid. This transformation is the critical intermediate step in the synthesis of 3,4-ethylenedioxypyrrole (EDP) , a parent monomer used to generate highly stable, electron-rich conducting polymers (similar to PEDOT).
Part 1: Strategic Analysis & Chemical Context
The Challenge of Electron-Rich Pyrroles Unlike standard ester hydrolysis, this reaction involves a pyrrole ring fused to an ethylenedioxy bridge. This structural feature donates significant electron density into the aromatic system, making the pyrrole ring:
-
Highly susceptible to oxidation: The ring can easily oxidize to form polypyrrole-like impurities (often observed as a pink or dark discoloration) if exposed to air during base treatment.
-
Acid-Sensitive: While the ester hydrolysis requires base, the subsequent acidification to isolate the diacid must be controlled. Excessively low pH or high temperature during workup can trigger premature decarboxylation or ring degradation.
Mechanism: Saponification
The reaction proceeds via a standard nucleophilic acyl substitution (saponification). Hydroxide ions (
Part 2: Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Precursor | This compound | Starting Material |
| Base | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Hydrolysis Reagent (4.0 equiv) |
| Solvent | Ethanol (Absolute) / Deionized Water | Reaction Medium (1:1 v/v) |
| Acid | Hydrochloric Acid (1 M or 2 M) | Protonation (Workup) |
| Atmosphere | Argon or Nitrogen (High Purity) | Oxidation Prevention |
Step-by-Step Methodology
1. Inert Atmosphere Setup (Critical)
-
Why: To prevent the formation of oxidative impurities (quinoid structures) that degrade the electronic properties of the final monomer.
-
Action: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system continuously with Argon or Nitrogen for 15 minutes prior to adding reagents.
2. Dissolution & Base Addition
-
Action: Dissolve 1.0 equivalent of This compound in Ethanol (approx. 10 mL per gram of precursor).
-
Action: In a separate beaker, dissolve 4.0 equivalents of KOH (or NaOH) in an equal volume of deionized water.
-
Action: Add the aqueous base solution to the ethanolic ester solution via syringe/cannula under inert flow. The mixture may turn slightly yellow.
3. Reflux (Saponification) [1]
-
Action: Heat the reaction mixture to reflux (approx. 80–85 °C oil bath temperature).
-
Duration: Stir at reflux for 4 to 6 hours .
-
Monitoring: Monitor by TLC (Silica gel; Eluent: 30% Ethyl Acetate in Hexanes). The starting material (
) should disappear, and the baseline spot (dicarboxylate salt) should appear.
4. Workup & Acidification
-
Action: Cool the mixture to room temperature.
-
Solvent Removal: Remove the bulk of the ethanol under reduced pressure (Rotavap) at 40 °C. Do not evaporate to complete dryness; leave the aqueous residue.
-
Precipitation: Place the aqueous residue in an ice bath (0 °C). Slowly add 2 M HCl dropwise with stirring.
-
Endpoint: Acidify to pH 2–3 . A white to off-white solid (3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid) will precipitate.
-
Note: Do not use concentrated HCl or heat during this step, as it may induce decarboxylation to the unstable mono-acid or pyrrole.
-
5. Isolation
-
Action: Filter the solid using a Büchner funnel. Wash the cake with cold water (
mL) to remove excess salts. -
Drying: Dry the solid under high vacuum at room temperature for 12 hours.
-
Caution: Do not oven dry. Thermal stress can cause decarboxylation.[2]
-
Part 3: Process Visualization
The following diagram illustrates the critical workflow, emphasizing the inert atmosphere requirement to protect the electron-rich core.
Caption: Workflow for the inert-atmosphere hydrolysis of this compound.
Part 4: Quality Control & Validation
| Parameter | Expected Result | Troubleshooting |
| Appearance | White to off-white powder. | Pink/Brown: Oxidation occurred.[3] Improve inert gas flow. |
| Solubility | Soluble in DMSO, dilute base; insoluble in water (acid form). | Remains in water: pH not low enough (< pH 3 required). |
| 1H NMR (DMSO-d6) | Absence of ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm). Presence of broad -COOH singlet (~12-13 ppm). | Ethyl signals persist: Incomplete hydrolysis. Increase reflux time. |
| Stability | Stable at -20°C. | Gas evolution: Decarboxylation occurring. Keep cool. |
References
-
Zong, K.; Reynolds, J. R. (2001). "3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers." The Journal of Organic Chemistry, 66(21), 6873–6882.
-
Merz, A.; Schwarz, R. (1981). "Synthesis of 3,4-dimethoxypyrrole and 3,4-ethylenedioxypyrrole." Synthesis, 1981(10), 792-800.
-
Groenendaal, L.; Jonas, F.; Freitag, D.; Pielartzik, H.; Reynolds, J. R. (2000). "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials, 12(7), 481–494.
Sources
Application Note: Advanced Synthesis of Conducting Poly(3,4-ethylenedioxypyrrole) (PEDOP) for Bioelectronic Interfaces
Executive Summary: The EDOP Advantage
While Poly(3,4-ethylenedioxythiophene) (PEDOT) remains the industry standard for conducting polymers, its pyrrole analog, Poly(3,4-ethylenedioxypyrrole) (PEDOP) , offers distinct electrochemical advantages critical for sensitive drug development and bio-interface applications.
Why Switch to EDOP?
-
Ultra-Low Oxidation Potential: PEDOP polymerizes and switches at significantly lower potentials than PEDOT and Polypyrrole (PPy). This allows for the encapsulation of sensitive biologicals (enzymes, DNA, protein-based drugs) during electropolymerization without irreversible oxidative denaturation.
-
Superior Reductive Stability: Unlike PEDOT, which is most stable in its oxidized state, PEDOP exhibits exceptional stability in its reduced (neutral) state, making it ideal for switchable drug delivery systems.
-
N-Functionalization Versatility: The pyrrole nitrogen offers a direct handle for functionalization (N-substitution) to create soluble polymers or bioconjugates without disrupting the dioxy-bridge architecture.
Precursor Handling & Chemical Logic
Monomer Storage and Stability
The EDOP monomer is more electron-rich than EDOT, making it susceptible to spontaneous oxidation if mishandled.
-
Storage: Store under Argon at -20°C.
-
Visual Indicator: Pure EDOP is a white/off-white solid or crystalline powder. A yellow/brown tint indicates oligomerization or oxidation.
-
Solution Prep: "Fresh" monomer solution is non-negotiable. Aged solutions (even >24 hours) lead to rough, defect-heavy films due to the presence of soluble oligomers that disrupt nucleation.
Comparative Properties
The following table highlights the thermodynamic advantages of EDOP for bio-applications.
| Property | PEDOT (Standard) | PEDOP (Target) | Implication for Bio-Apps |
| Monomer Oxidation Onset | ~1.0 V vs Ag/AgCl | ~0.8 V vs Ag/AgCl | Gentler polymerization protects entrapped drugs. |
| Polymer Redox Potential ( | -0.2 V | -0.6 V to -0.4 V | Access to stable neutral states at physiological voltages. |
| Band Gap ( | 1.6 eV | 2.0 - 2.2 eV | Tunable optoelectronic properties (transparent in oxidized state). |
| Functionalization Site | Ethylene Bridge | Pyrrole Nitrogen | Facile bioconjugation via N-alkylation. |
Protocol A: Electrochemical Polymerization (Surface Coatings)
Best for: Neural electrodes, Biosensors, and Drug Eluting Coatings.
This protocol describes the deposition of a PEDOP film onto a Gold (Au) or Glassy Carbon electrode.[1]
Reagents & Setup
-
Solvent: Acetonitrile (ACN), HPLC Grade, anhydrous.[2]
-
Note: Aqueous deposition is possible (using LiClO
) but ACN yields smoother, more conductive films.
-
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
) or Lithium Perchlorate (LiClO ). -
Monomer: 3,4-ethylenedioxypyrrole (EDOP), 10 mM concentration.[3]
-
Reference Electrode: Ag/Ag+ (non-aqueous) or Ag/AgCl (if using aqueous bridge).
Workflow Logic (DOT Visualization)
Figure 1: Electrochemical deposition workflow ensuring film homogeneity.
Step-by-Step Procedure
-
Cell Preparation: Polish working electrode (Au or GC) with 0.05 µm alumina slurry; sonicate in ethanol and water.
-
Solution Prep: Dissolve electrolyte (0.1 M) in ACN. Add EDOP (10 mM).
-
Deoxygenation: Purge with N
for 15 minutes. Oxygen acts as a radical scavenger and terminates chain growth early. -
Deposition (Potentiodynamic):
-
Cycle potential between -0.6 V and +1.0 V vs Ag/Ag+.
-
Scan Rate: 20–50 mV/s.
-
Observation: Watch for the "polymerization loop" (nucleation loop) on the first scan, followed by increasing current in subsequent scans, indicating film growth.
-
-
Deposition (Potentiostatic - Alternative):
-
Apply constant potential: +0.85 V.
-
Stop when charge density reaches desired thickness (approx. 10–50 mC/cm
for thin sensing films).
-
-
Washing: Rinse gently with monomer-free ACN to remove unreacted monomer and short oligomers.
Protocol B: Chemical Oxidative Polymerization (Bulk Synthesis)
Best for: Conductive inks, Nanoparticle synthesis, and Composite fillers.
Reagents
-
Oxidant: Anhydrous Iron(III) Chloride (FeCl
).[2] -
Solvent: Acetonitrile (ACN) or Methanol (MeOH).
The Oxidant Ratio Criticality
Unlike PPy which often uses a 1:1 ratio, EDOP polymerization kinetics are sensitive.
-
Theoretical Stoichiometry: 2 electrons for polymerization + 0.33 electrons for doping = ~2.33 moles of Fe(III) per mole of EDOP.
-
Recommended Ratio: 2.5:1 (Oxidant:Monomer). Excess oxidant can lead to "over-oxidation," breaking the conjugation and reducing conductivity.
Synthesis Workflow (DOT Visualization)
Figure 2: Chemical oxidative polymerization pathway for high-purity PEDOP.
Step-by-Step Procedure
-
Preparation: Dissolve EDOP in ACN in a round-bottom flask under N
. Cool to 0–5°C (ice bath) to slow kinetics and improve order. -
Oxidant Addition: Dissolve FeCl
in ACN. Add dropwise to the monomer solution. The solution will turn dark blue/black immediately. -
Reaction: Stir for 24 hours under inert atmosphere.
-
Purification (Critical):
-
Filter the black precipitate.
-
Wash extensively with Methanol (to remove residual FeCl
/FeCl ). -
Wash with Acetone.
-
Validation: The filtrate should eventually run clear. Residual iron acts as a trap site and reduces device performance.
-
-
Drying: Vacuum dry at 60°C for 12 hours.
Bio-Application: Drug Delivery Systems
Context: The low redox potential of PEDOP allows it to act as an "electronic sponge."
-
Loading: During electropolymerization (Protocol A), add an anionic drug (e.g., Dexamethasone phosphate) to the electrolyte. The anionic drug acts as the counter-ion (dopant) for the positively charged PEDOP backbone.
-
Release: Apply a negative potential (-0.6 V). The PEDOP backbone is reduced to its neutral state, expelling the anionic drug to maintain charge neutrality.
-
Advantage: PEDOP releases drugs at potentials that do not hydrolyze water or damage tissue, unlike PPy which requires more negative potentials.
References
-
Reynolds, J. R., et al. (2006).[6] "Poly(3,4-alkylenedioxypyrroles): The PXDOPs as Versatile Yet Underutilized Electroactive and Conducting Polymers."[6] Advanced Materials.
-
Zotti, G., et al. (2002). "Electrochemical and optical properties of poly(3,4-ethylenedioxypyrrole) and its N-substituted derivatives." Chemistry of Materials.
-
Merz, A., et al. (1992).[3] "Synthesis and characterization of 3,4-ethylenedioxypyrrole." Synthesis.
-
Groenendaal, L., et al. (2003).[6] "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials.
Sources
Williamson ether synthesis for ethylenedioxy bridge formation on pyrroles
Application Note: Williamson Ether Synthesis for Ethylenedioxy Bridge Formation on Pyrroles
Strategic Analysis & Scientific Rationale
The formation of an ethylenedioxy bridge across the 3- and 4-positions of a pyrrole ring is the critical step in synthesizing 3,4-ethylenedioxypyrrole (EDOP), the nitrogen analog of the widely used 3,4-ethylenedioxythiophene (EDOT). These bicyclic heteroaromatics are foundational monomers for conducting polymers with tunable band gaps, high stability, and superior bio-interface properties.
The Synthetic Challenge:
Unlike thiophenes, pyrroles possess a reactive
Why Williamson Ether Synthesis?
The formation of the 1,4-dioxane ring is achieved via a double nucleophilic substitution (
-
Step 1 (Intermolecular): The first alkoxide attacks the alkyl halide.
-
Step 2 (Intramolecular): The second alkoxide attacks the tethered halide to close the ring.
Critical Success Factor: Regioselectivity (O- vs. N-alkylation)
The 3,4-dihydroxy-pyrrole-2,5-dicarboxylate exists in equilibrium with its keto-tautomer. The
Mechanistic Pathway & Workflow
The following diagram illustrates the reaction pathway, highlighting the critical tautomeric equilibrium and the ring-closure sequence.
Figure 1: Mechanistic flow of the double Williamson ether synthesis for EDOP formation. Note the critical branch point for N-alkylation if the nitrogen is not protected.
Experimental Protocols
Protocol A: The "High-Fidelity" Route (N-Benzyl Protected)
Recommended for pharmaceutical applications requiring >95% purity.
Prerequisites:
-
Substrate: Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate.[1]
-
Reagents: 1,2-Dibromoethane (excess), Anhydrous
, Sodium Iodide (NaI). -
Solvent: Anhydrous Acetone or DMF.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Charge the flask with the Substrate (1.0 eq, e.g., 5.0 g) and Anhydrous Acetone (0.1 M concentration relative to substrate).
-
Base Activation: Add Anhydrous
(4.0 eq). Stir vigorously at room temperature for 30 minutes. Why: This ensures deprotonation of the enol groups before the electrophile is introduced. -
Electrophile Addition: Add 1,2-Dibromoethane (3.0 eq) and a catalytic amount of NaI (0.1 eq).
-
Scientific Insight: NaI acts via the Finkelstein reaction, converting the bromo-alkane to the more reactive iodo-alkane in situ, accelerating the sluggish second ring-closing step.
-
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 24–48 hours. Monitor via TLC (Silica, 30% EtOAc/Hexanes). The dihydroxy starting material (
) should disappear, replaced by the non-polar bridge product ( ). -
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc 80:20).
-
Deprotection (Optional): If the free
is required, perform hydrogenolysis ( , , EtOH) to remove the benzyl group.
Protocol B: The "Direct" Route (Unprotected N-H)
Suitable for rapid screening; lower yield due to potential N-alkylation.
Modifications:
-
Solvent: DMF (Dimethylformamide) is required to solubilize the more polar
dianion. -
Temperature: 80°C (Do not exceed 100°C to prevent polymerization).
-
Stoichiometry: Use exactly 1.1 eq of 1,2-dibromoethane. Excess alkyl halide promotes intermolecular polymerization or N-alkylation.
Critical Parameters & Troubleshooting
The following table summarizes the impact of key variables on the reaction outcome based on kinetic data.
| Parameter | Condition | Effect on Reaction | Recommendation |
| Concentration | High (>0.5 M) | Favors intermolecular polymerization (Oligomers). | Keep Dilute (0.05 - 0.1 M) to favor intramolecular ring closure. |
| Base Choice | Too strong; risks ester hydrolysis or aggressive N-alkylation. | Use | |
| Catalyst | None | Reaction stalls at mono-ether stage. | Add NaI or KI (10 mol%) . Essential for the second |
| Atmosphere | Air | Oxidation of electron-rich pyrrole core (darkening). | Strict Inert Atmosphere (Ar/N2) is mandatory. |
| Leaving Group | Chloride | Too slow ( | Use Bromide or Tosylate .[4][5] Avoid dichloroethane unless using DMSO/High Temp. |
Safety & Handling
-
1,2-Dibromoethane: A potent carcinogen and mutagen. Handle only in a fume hood with double-gloving (Nitrile).
-
Pyrrole Derivatives: Often light-sensitive and prone to oxidation. Store precursors in the dark under inert gas.
-
Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.
References
-
Original Synthesis of EDOP: Merz, A., & Schwarz, R. (1995). Synthesis of 3,4-Ethylenedioxypyrrole (EDOP).[6]Synthesis , 1995(07), 797-802.
-
N-Substituted Optimization: Schottland, P., Zong, K., Gaupp, C. L., Thompson, B. C., Thomas, C. A., Giheu, I., & Reynolds, J. R. (2000). Poly(3,4-alkylenedioxypyrrole)s: Highly Stable Electron-Conducting Polymers with Tunable Redox Properties.Macromolecules , 33(19), 7051–7061.
-
Review of PEDOT/PEDOP Chemistry: Groenendaal, L., Jonas, F., Freitag, D., Pielartzik, H., & Reynolds, J. R. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future.Advanced Materials , 12(7), 481–494.
-
General Williamson Ether Mechanism: Lumen Learning. Williamson Ether Synthesis.[2][4][5][7][8][9][10][11] Organic Chemistry I.
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Preparation of N-functionalized 3,4-ethylenedioxypyrrole Derivatives: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis and application of N-functionalized 3,4-ethylenedioxypyrrole (EDOP) derivatives, a class of monomers critical for the development of advanced conducting and electroactive polymers. N-functionalization of the EDOP core allows for the precise tuning of polymer properties, enabling their use in a wide array of applications, from sophisticated biosensors and vibrant electrochromic devices to targeted drug delivery systems. This document provides not only detailed, step-by-step protocols for the synthesis of various N-functionalized EDOP monomers but also delves into the mechanistic underpinnings of these reactions, offering insights into experimental choices. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile materials.
Introduction: The Strategic Importance of N-Functionalization
The 3,4-ethylenedioxypyrrole (EDOP) monomer is a cornerstone in the field of conducting polymers, yielding highly stable and electroactive materials upon polymerization.[1] The inherent structure of the pyrrole ring, however, offers a strategic site for chemical modification: the nitrogen atom. N-functionalization provides a powerful lever to manipulate the steric and electronic properties of the resulting polymer without significantly disrupting the conjugation of the polymer backbone. This allows for the introduction of a diverse range of functionalities, including:
-
Solubilizing groups: To enhance processability in common solvents.
-
Biocompatible moieties: For applications in biomedical devices and drug delivery.[2]
-
Reactive handles: Such as azides or alkynes, for post-polymerization modification via "click" chemistry.[3]
-
Sensing elements: To create polymers that can selectively interact with specific analytes.
This guide will explore the synthetic pathways to achieve these modifications, providing a robust foundation for the rational design of novel functional materials.
Mechanistic Insights: The Chemistry of Pyrrole N-Alkylation
The most common method for N-functionalization of EDOP is N-alkylation, which proceeds via a nucleophilic substitution reaction. The process can be broken down into two key steps:
-
Deprotonation: The acidic proton on the nitrogen of the pyrrole ring is removed by a strong base, typically sodium hydride (NaH), to form a nucleophilic pyrrolide anion.
-
Nucleophilic Attack: The pyrrolide anion then attacks an electrophilic alkylating agent, such as an alkyl halide, in an SN2 reaction to form the N-alkylated product.
The choice of base and solvent is critical to the success of this reaction. Anhydrous conditions are essential, as any moisture will quench the strong base and the pyrrolide anion.
A potential side reaction in the alkylation of the pyrrolide anion is C-alkylation. The pyrrolide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the carbon atoms of the pyrrole ring. The regioselectivity of the alkylation (N- vs. C-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophile. Generally, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) favor N-alkylation.
Core Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a variety of N-functionalized EDOP derivatives. These protocols are designed to be self-validating, with expected yields and characterization data provided for verification.
General Materials and Methods
All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents. 3,4-Ethylenedioxypyrrole (EDOP) can be synthesized according to literature procedures or obtained from commercial suppliers. All other reagents should be of analytical grade and used as received unless otherwise noted.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an appropriate mass spectrometer.
Protocol 1: Synthesis of N-Benzyl-3,4-ethylenedioxypyrrole
This protocol describes the synthesis of a simple N-alkylated EDOP derivative, which can serve as a foundational monomer or an intermediate for further functionalization.
Reaction Principle: The N-H proton of EDOP is deprotonated by sodium hydride to form the pyrrolide anion, which then undergoes a nucleophilic substitution reaction with benzyl bromide.
Experimental Workflow:
Caption: Workflow for the synthesis of N-Benzyl-3,4-ethylenedioxypyrrole.
Step-by-Step Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3,4-ethylenedioxypyrrole (1.0 g, 8.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe to dissolve the EDOP.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 20 minutes.
-
In a separate flask, dissolve benzyl bromide (1.37 g, 8.0 mmol) in anhydrous THF (10 mL).
-
Add the benzyl bromide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess NaH by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with diethyl ether (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the pure N-benzyl-3,4-ethylenedioxypyrrole.
Expected Yield: ~85%
Protocol 2: Synthesis of N-(3-Azidopropyl)-3,4-ethylenedioxypyrrole for Click Chemistry
This protocol details the synthesis of an EDOP derivative functionalized with an azide group, a key component for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Reaction Principle: This is a two-step synthesis. First, 1,3-dibromopropane is reacted with sodium azide to form 1-azido-3-bromopropane. This is then used to alkylate the EDOP pyrrolide anion.
Experimental Workflow:
Caption: Workflow for the synthesis of N-(3-Azidopropyl)-3,4-ethylenedioxypyrrole.
Step-by-Step Procedure:
Part A: Synthesis of 1-azido-3-bromopropane
-
In a round-bottom flask, dissolve sodium azide (NaN₃, 6.5 g, 100 mmol) in dimethylformamide (DMF, 50 mL). Caution: Sodium azide is highly toxic.
-
Add 1,3-dibromopropane (20.2 g, 100 mmol) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate carefully under reduced pressure to yield 1-azido-3-bromopropane as a colorless oil.
Part B: N-Alkylation of EDOP
-
Follow steps 1-5 of Protocol 1 to generate the EDOP pyrrolide anion.
-
Add the freshly prepared 1-azido-3-bromopropane (1.3 g, 8.0 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Follow steps 9-14 of Protocol 1 for work-up and purification to obtain N-(3-azidopropyl)-3,4-ethylenedioxypyrrole.
Expected Yield: ~70% over two steps.
Protocol 3: Synthesis of N-Boc-protected Aminoethyl-3,4-ethylenedioxypyrrole
This protocol describes the introduction of a protected amine functionality, which can be deprotected after polymerization to provide a primary amine for further bioconjugation.
Reaction Principle: EDOP is alkylated with N-(2-bromoethyl)phthalimide. The phthalimide protecting group is then removed with hydrazine, and the resulting primary amine is protected with a tert-butyloxycarbonyl (Boc) group.
Experimental Workflow:
Caption: Workflow for the synthesis of N-Boc-protected Aminoethyl-3,4-ethylenedioxypyrrole.
Step-by-Step Procedure:
-
N-Alkylation: Follow Protocol 1, substituting benzyl bromide with N-(2-bromoethyl)phthalimide.
-
Phthalimide Deprotection: Dissolve the N-phthalimidoethyl-EDOP intermediate in ethanol. Add hydrazine hydrate (1.2 equivalents) and reflux the mixture for 4 hours. Cool to room temperature, filter off the phthalhydrazide precipitate, and concentrate the filtrate.
-
Boc Protection: Dissolve the crude aminoethyl-EDOP in a mixture of THF and water. Add sodium bicarbonate (2 equivalents) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). Stir at room temperature for 12 hours. Extract the product with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the final product by column chromatography.
Expected Yield: ~60% over three steps.
Characterization Data of N-Functionalized EDOP Monomers
The following table summarizes key characterization data for the synthesized monomers. This data is crucial for verifying the successful synthesis and purity of the compounds.
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | HRMS (m/z) |
| N-Benzyl-3,4-ethylenedioxypyrrole | 7.35-7.25 (m, 5H), 6.45 (s, 2H), 5.05 (s, 2H), 4.15 (s, 4H) | 137.5, 128.8, 127.8, 127.5, 115.2, 110.1, 65.0, 50.2 | 3050, 2920, 1500, 1450, 1080 | [M+H]⁺ calcd for C₁₃H₁₄NO₂: 216.1025, found: 216.1022 |
| N-(3-Azidopropyl)-3,4-ethylenedioxypyrrole | 6.40 (s, 2H), 4.18 (s, 4H), 3.95 (t, 2H), 3.30 (t, 2H), 2.05 (m, 2H) | 114.8, 110.5, 64.8, 48.5, 45.1, 29.8 | 2950, 2100 (N₃), 1480, 1085 | [M+H]⁺ calcd for C₉H₁₃N₄O₂: 225.1039, found: 225.1035 |
| N-Boc-aminoethyl-3,4-ethylenedioxypyrrole | 6.38 (s, 2H), 4.85 (br s, 1H), 4.16 (s, 4H), 3.85 (t, 2H), 3.35 (q, 2H), 1.42 (s, 9H) | 156.0, 114.5, 110.8, 79.5, 64.9, 45.8, 40.1, 28.5 | 3350 (N-H), 2980, 1690 (C=O), 1520, 1170 | [M+H]⁺ calcd for C₁₃H₂₁N₂O₄: 285.1496, found: 285.1492 |
Applications in Research and Development
The ability to introduce a wide range of functionalities onto the EDOP nitrogen atom opens up a vast design space for new materials with tailored properties.
Biosensors
Polymers derived from N-functionalized EDOPs are excellent candidates for biosensor applications. Functional groups such as carboxylic acids, amines, or azides can be used to covalently attach biorecognition elements like enzymes, antibodies, or DNA probes. For example, a poly(EDOP) film functionalized with carboxylic acid groups can be used to immobilize glucose oxidase for the development of a glucose biosensor. The resulting biosensor can exhibit high sensitivity and a low limit of detection for glucose. The functionalized polymer matrix provides a stable and biocompatible environment for the enzyme, enhancing the overall performance of the biosensor.[4]
Electrochromic Devices
The electronic properties of poly(EDOP) can be modulated by N-functionalization, leading to changes in the polymer's electrochromic behavior. By introducing different alkyl or aryl groups, the color of the polymer in its neutral and oxidized states can be tuned.[5][6] For instance, N-ethyl substituted poly(3,4-ethylenedioxypyrrole) displays multicolor electrochromism, switching between green, violet, and grey.[5] This tunability is highly desirable for applications in smart windows, displays, and camouflage materials.
Drug Delivery
N-functionalized EDOP polymers can be designed as intelligent drug delivery systems.[2] For instance, a polymer with pendant biocompatible chains like polyethylene glycol (PEG) can enhance circulation time in the body. Furthermore, functional groups can be used to attach targeting ligands to direct the polymer to specific cells or tissues. The drug can be either entrapped within the polymer matrix or covalently attached to the functional side chains, allowing for controlled release triggered by changes in the local environment (e.g., pH) or an external stimulus.
Conclusion
The N-functionalization of 3,4-ethylenedioxypyrrole is a versatile and powerful strategy for the development of advanced functional polymers. This guide has provided a detailed overview of the key synthetic methodologies, including step-by-step protocols for the preparation of important N-functionalized EDOP monomers. The mechanistic insights and characterization data provided herein are intended to empower researchers to confidently synthesize and utilize these materials in a variety of cutting-edge applications. The continued exploration of new functional groups and polymerization techniques will undoubtedly lead to the discovery of novel materials with unprecedented properties and performance.
References
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Zong, K., & Reynolds, J. R. (2001). 3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers. The Journal of Organic Chemistry, 66(21), 6873–6882. [Link][1]
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Darmanin, T., & Guittard, F. (2018). Synthesis of a novel 3,4-ethylenedioxypyrrole (EDOP) and 3,4-propylenedioxypyrrole (ProDOP) monomers for special wetting properties. Conference: Surfactants in Solution. [Link][7]
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Grygiel, K., et al. (2021). Poly(3,4-ethylenedioxypyrrole): Organic Electrochemistry of a Highly Stable Electrochromic Polymer. Request PDF. [Link][8]
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MDPI. (2023). Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. MDPI. [Link][2]
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Request PDF. (n.d.). Electrodeposition and electrochromic properties of N-ethyl substituted poly(3,4-ethylenedioxypyrrole). Request PDF. [Link][5]
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MDPI. (2024). Improving the Electrochemical and Electrochromic Properties of Copolymerized 3,4-Ethylenedioxythiophene with Pyrene. MDPI. [Link][6]
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Sperry, J. B., & Wright, D. L. (2006). The Amine protecting group. Request PDF. [Link][9][10]
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PubMed. (2023). A Computational Tool for Analysis of Mass Spectrometry Data of Ubiquitin-Enriched Samples. PubMed. [Link][11]
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MDPI. (2023). Recent Advances in Functionalization Strategies for Biosensor Interfaces, Especially the Emerging Electro-Click: A Review. MDPI. [Link][12]
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López-Caballero, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1215–1225. [Link][13][14][15]
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PubMed. (2001). 3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers. PubMed. [Link][1]
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MDPI. (2023). Functionalized and Nonfunctionalized Nanosystems for Mitochondrial Drug Delivery with Metallic Nanoparticles. MDPI. [Link][16]
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Royal Society of Chemistry. (2022). Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. RSC Publishing. [Link][3]
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MDPI. (2020). Functional Polymers Structures for (Bio)Sensing Application—A Review. Polymers, 12(1), 159. [Link][4]
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MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link][17]
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Royal Society of Chemistry. (2015). The effects of solvent on the electrochromic properties of poly(3,4-ethylenedioxythiophene). RSC Publishing. [Link][18]
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MDPI. (2018). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. Polymers, 10(3), 284. [Link][23]
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Royal Society of Chemistry. (2018). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry. [Link][26]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link][27]
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MDPI. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Pharmaceutics, 14(6), 1121. [Link][28]
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Royal Society of Chemistry. (2018). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. RSC Publishing. [Link][30]
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Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1788–1793. [Link][31]
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Suslick, K. S. (2015). Synthesis of Poly(3,4-ethylenedioxythiophene) Microspheres by Ultrasonic Spray Polymerization (USPo). Chemistry of Materials, 27(22), 7559–7563. [Link][32]
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Scalable synthesis of 3,4-alkylenedioxypyrroles for organic electronics
Application Note: High-Yield, Scalable Synthesis of 3,4-Alkylenedioxypyrroles (ADOPs) for Next-Gen Organic Electronics
Executive Summary & Strategic Rationale
3,4-Alkylenedioxypyrroles (ADOPs), such as 3,4-ethylenedioxypyrrole (EDOP) and 3,4-propylenedioxypyrrole (ProDOP), represent a critical class of electron-rich monomers for organic electronics. Unlike their thiophene counterparts (EDOT), ADOPs offer significantly lower oxidation potentials (approx. –0.6 V vs. Fc/Fc⁺), enabling the formation of highly stable, transparent, and minimally colored conductive polymers (electrochromic contrast).
The Scalability Bottleneck: Historically, the synthesis of ADOPs has been plagued by the electron-rich nature of the pyrrole ring, which makes intermediates prone to oxidative degradation and polymerization during synthesis. Traditional routes involving the transetherification of 3,4-dimethoxypyrrole are low-yielding and unscalable.
The Solution: This guide details the Modified Hinsberg-Merz Protocol , currently the industry standard for scalable ADOP production. This route utilizes N-protection (typically N-benzyl or N-alkyl) to stabilize the pyrrole ring through the harsh condensation and annulation steps, followed by a controlled decarboxylation. This methodology allows for multi-gram synthesis with high reproducibility.
Strategic Synthetic Pathway
The synthesis is divided into three critical phases. The choice of the N-benzyl protecting group is deliberate: it stabilizes the pyrrole nitrogen during base-catalyzed etherification and can be either retained (for solubility) or removed (via hydrogenolysis) for N-functionalization.
Phase 1: The Scaffold Construction
Condensation of diethyl oxalate with N-benzyliminodiacetic acid diester. This forms the 3,4-dihydroxy-pyrrole-2,5-dicarboxylate core.
Phase 2: The Annulation (Ring Closure)
A double Williamson etherification using an alkylene dihalide (e.g., 1,3-dibromopropane for ProDOP).
Phase 3: Activation (Decarboxylation)
Saponification of the diester followed by thermal decarboxylation to yield the active monomer.
Figure 1: The Modified Hinsberg-Merz pathway for scalable ADOP synthesis. This route avoids unstable electron-rich intermediates until the final step.
Detailed Experimental Protocols
Protocol A: Synthesis of Diethyl N-Benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate
Rationale: This step establishes the pyrrole core. The use of sodium ethoxide ensures efficient condensation.
Reagents:
-
Diethyl oxalate (1.1 eq)
-
Diethyl N-benzyliminodiacetate (1.0 eq)
-
Sodium metal (2.2 eq) dissolved in absolute Ethanol (to form NaOEt)
-
Solvent: Absolute Ethanol
Procedure:
-
Catalyst Prep: In a 3-neck round-bottom flask (RBF) under Argon, dissolve sodium metal in absolute ethanol to generate a 2 M NaOEt solution. Caution: Exothermic hydrogen evolution.
-
Addition: Mix diethyl oxalate and diethyl N-benzyliminodiacetate in a separate flask. Add this mixture dropwise to the refluxing NaOEt solution over 1 hour.
-
Reflux: Stir at reflux for 12 hours. The solution will turn yellow/orange.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold dilute HCl (1 M). The product will precipitate as a white/off-white solid.[1]
-
Purification: Filter the solid, wash copiously with water, and recrystallize from ethanol.
-
Target Yield: 70–80%
-
Checkpoint: 1H NMR should show the benzyl signals and the ethyl ester quartets/triplets. The OH protons are often broad or invisible depending on solvent (DMSO-d6 recommended).
-
Protocol B: Annulation to Form the ProDOP Diester
Rationale: We use 1,3-dibromopropane to form the propylenedioxy bridge (ProDOP). This bridge is more flexible and soluble than the ethylenedioxy (EDOP) bridge.
Reagents:
-
Product from Protocol A (1.0 eq)
-
1,3-Dibromopropane (1.5 eq)[2]
-
Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)
-
Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)
Procedure:
-
Setup: Dissolve the dihydroxy diester in anhydrous DMF (0.2 M concentration) in a flask equipped with a condenser.
-
Base Addition: Add anhydrous K₂CO₃. Stir for 30 mins at room temperature to deprotonate the hydroxyls.
-
Alkylation: Add 1,3-dibromopropane. Heat the mixture to 100°C for 12–16 hours.
-
Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The polar dihydroxy spot should disappear, replaced by a less polar spot.
-
Workup: Pour into ice water. The product usually precipitates. If oil forms, extract with dichloromethane (DCM).
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Silica, DCM/Hexane).
-
Target Yield: 60–75%
-
Protocol C: Saponification and Decarboxylation
Rationale: This is the most critical step.[3] The dicarboxylic acid is unstable. We perform saponification followed immediately by thermal decarboxylation in an inert, high-boiling amine solvent to prevent polymerization.
Reagents:
-
ProDOP Diester (Protocol B)
-
NaOH (4.0 eq, aqueous solution)
-
Ethanol[4]
-
Ethanolamine (solvent for decarboxylation)
Procedure:
-
Saponification: Reflux the diester in Ethanol/NaOH (aq) for 4 hours.
-
Acidification: Cool and acidify with conc. HCl to pH 1. The dicarboxylic acid will precipitate. Filter and dry under vacuum at room temperature (Heat will cause premature decomposition).
-
Decarboxylation Setup: Place the dried dicarboxylic acid in a flask with ethanolamine (approx 5 mL per gram of acid).
-
Reaction: Heat to 180°C under a strong stream of Argon.
-
Observation: Vigorous bubbling (CO₂ evolution) will occur.
-
-
Completion: Continue heating for 30 mins after bubbling ceases.
-
Isolation: Cool to room temperature. Pour into water and extract with diethyl ether (3x).
-
Purification: Wash ether layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Alumina or Silica neutralized with triethylamine) or vacuum sublimation.
-
Target Yield: 50–60% (Step C).
-
Characterization & Data Analysis
For organic electronics, purity is paramount. Impurities act as charge traps in the final device.
Table 1: Key Characterization Metrics for N-Benzyl-ProDOP
| Technique | Parameter | Expected Result | Relevance |
| 1H NMR | Pyrrole Ring Protons | Singlet at ~6.2–6.4 ppm | Confirms decarboxylation and symmetry. |
| 1H NMR | Bridge Protons | Multiplets at ~4.0 ppm (O-CH2) and ~2.2 ppm (CH2) | Confirms intact alkylenedioxy bridge. |
| CV | Oxidation Onset ( | ~ –0.1 to 0.1 V (vs Ag/AgCl) | Critical for low-voltage device operation. |
| Melting Point | Thermal Transition | 68–70°C (for N-Bn-ProDOP) | Quick purity check (sharp range required). |
Electropolymerization Workflow
Once the monomer is synthesized, it is typically electropolymerized onto an ITO (Indium Tin Oxide) substrate for device integration.
Mechanism: The polymerization proceeds via the formation of radical cations.[5] Because the 3,4-positions are blocked by the bridge, coupling occurs exclusively at the 2,5-positions, resulting in a highly linear, conjugated polymer.
Figure 2: Electropolymerization mechanism. The low oxidation potential of ADOPs allows this process to occur at mild potentials, preventing over-oxidation of the polymer film.
References
-
Merz, A., et al. (1995).
- Significance: Establishes the foundational "Hinsberg" route for substituted pyrroles.
-
Schwendeman, I., Reynolds, J. R., et al. (2001). Perfluoroalkanoate-Substituted PEDOT for Aqueous Electrochemical/Chemical Polymerization.
- Significance: While focused on PEDOT, this paper and related Reynolds group work define the standard protocols for ProDOP/EDOP purification and electropolymeriz
-
Zong, K., & Reynolds, J. R. (2002). 3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers.[6]Journal of Organic Chemistry .
- Significance: The authoritative text on N-functionalization and the specific decarboxylation conditions for ProDOP deriv
-
Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future.
- Significance: Provides the comparative context between EDOT and ADOP chemistries necessary for device engineering.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ossila.com [ossila.com]
- 6. 3,4-Alkylenedioxypyrroles: functionalized derivatives as monomers for new electron-rich conducting and electroactive polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
This technical guide addresses the synthesis optimization of diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate , a critical precursor for conducting polymers (like PEDOP).
The primary yield-killing factors in this synthesis are oxidative degradation of the electron-rich enediol intermediate and competitive N-alkylation (vs. the desired O-alkylation). The protocol below prioritizes the N-Benzyl Protection Route , which is the industry standard for maximizing yield by eliminating N-alkylation side reactions.
Core Synthesis Strategy (The "Golden Route")
Direct alkylation of diethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate (unprotected Nitrogen) often results in low yields (<30%) due to N-alkylation and polymerization. To improve yields to >60-70% , you must block the nitrogen atom.
Optimized Workflow
-
Hinsberg Condensation: Reaction of Diethyl Oxalate + Diethyl N-benzyliminodiacetate.
-
Williamson Ether Cyclization: Reaction with 1,2-dibromoethane (Critical Step).
-
Deprotection: Hydrogenolysis to remove the Benzyl group (if the N-H monomer is required).
Step-by-Step Protocol
Phase 1: Formation of the Enediol (Hinsberg Condensation)
-
Reagents: Sodium Ethoxide (NaOEt), Diethyl Oxalate, Diethyl N-benzyliminodiacetate.
-
Solvent: Anhydrous Ethanol.[1]
-
Key Improvement: Use freshly prepared NaOEt. Commercial NaOEt often contains NaOH, which hydrolyzes the esters.
-
Procedure:
-
Generate NaOEt (2.2 equiv) in EtOH under Argon.
-
Add Diethyl Oxalate (1.1 equiv).
-
Add Diethyl N-benzyliminodiacetate (1.0 equiv) dropwise at 0°C.
-
Reflux for 4–6 hours.
-
Acidify carefully with dilute HCl to precipitate the N-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate.
-
Phase 2: The Cyclization (Yield Critical Step)
This is where most users lose yield. The reaction is a double Williamson ether synthesis.
-
Reagents: N-benzyl-3,4-dihydroxypyrrole intermediate, 1,2-dibromoethane, Anhydrous
. -
Solvent: DMF (Anhydrous).[2] Do not use Acetone; the temperature is insufficient.
-
Temperature: 100–110°C.
| Parameter | Standard Protocol | High-Yield Optimized Protocol | Reasoning |
| Concentration | 0.5 M | 0.1 M (High Dilution) | Prevents intermolecular polymerization (oligomer formation). |
| Addition Mode | All at once | Slow Addition of Base | Keeping base concentration low initially prevents rapid side-reactions. |
| Atmosphere | Air/Open | Strict Argon/Nitrogen | The electron-rich pyrrole core oxidizes rapidly in air (turning black). |
| Reagent Ratio | 1:1 equiv | 1:1.5 (Excess Dibromide) | Drives the reaction to completion; excess is easily removed. |
Protocol:
-
Dissolve the dihydroxy pyrrole (1 equiv) in anhydrous DMF (0.1 M concentration).
-
Add 1,2-dibromoethane (1.5 equiv).
-
Add anhydrous, pulverized
(3.0 equiv). -
Heat to 105°C under vigorous stirring and Argon flow for 12–16 hours.
-
Workup: Pour into ice water. The product should precipitate. If oil forms, extract with DCM.
Phase 3: Deprotection (Optional)
If the target is the N-H compound:
-
Method: Hydrogenolysis (
, Pd/C) in Ethanol/THF. -
Note: This step is quantitative and rarely the source of yield loss.
Visualizing the Pathway (Graphviz)
The following diagram illustrates the critical decision points and chemical pathways.
Caption: Optimized synthesis pathway highlighting the critical N-benzyl protection strategy to prevent oligomerization.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turns black immediately upon heating."
Diagnosis: Oxidative degradation. The Science: The 3,4-dihydroxypyrrole core is an enediol, which is extremely electron-rich and susceptible to oxidation by atmospheric oxygen to form quinone-like species or radical polymers. Solution:
-
Degas Solvents: Sparge your DMF with Argon for 30 minutes before use.
-
Inert Atmosphere: Perform the reaction under a positive pressure of Nitrogen or Argon.
-
Antioxidant: A trace amount of sodium dithionite is sometimes added during the workup of the intermediate, though strict air-free technique is superior.
Issue 2: "I am getting a mixture of products and low yield (<20%)."
Diagnosis: Competitive N-alkylation or Intermolecular Polymerization. The Science: If you are using the unprotected N-H pyrrole, the nitrogen is nucleophilic. 1,2-dibromoethane can bridge two different pyrrole molecules (N-alkyl-O-alkyl crosslinks) rather than forming the cyclic ring. Solution:
-
Switch to N-Benzyl: As detailed above, protecting the Nitrogen forces the reaction to occur only at the Oxygen atoms.
-
High Dilution: If you must use the N-H precursor, dilute the reaction to 0.05 M. This increases the probability of the intramolecular reaction (ring closing) over the intermolecular reaction (chain formation).
Issue 3: "The reaction is incomplete even after 24 hours."
Diagnosis: Base/Solvent mismatch or "Template Effect" failure.
The Science:
-
Change Solvent: Switch to DMF or DMSO. These polar aprotic solvents solvate the cation (
), making the carbonate anion more basic and nucleophilic. -
Temperature: Ensure the internal temperature reaches 100–110°C.
-
Reagent: Consider using Cesium Carbonate (
) . The "Cesium Effect" aids in macrocyclization and difficult ring closures due to the large cation size and solubility.
Issue 4: "I cannot purify the final product; it streaks on the column."
Diagnosis: Presence of partially alkylated byproducts (bromohydrins). Solution:
-
Wash: Ensure thorough water washes of the organic layer to remove DMF.
-
Eluent: Use a gradient of Hexanes:Ethyl Acetate. The dicarboxylate ester is fairly polar.
-
Recrystallization: The diethyl ester often crystallizes from Ethanol/Water. Try this before column chromatography.
References
-
Merz, A., et al. "Synthesis of 3,4-Dialkoxypyrroles and 2,3,4,5-Tetraalkoxypyrroles." Synthesis, 1993(1), 97–105.
- Key Insight: Establishes the foundational N-substituted Hinsberg condens
-
Reynolds, J. R., et al. "3,4-Ethylenedioxypyrrole-Based Conjugated Polymers." Macromolecules, 2001, 34(17), 5746–5747.
- Key Insight: Describes the N-protection strategy and polymerization of EDOP deriv
-
Groenendaal, L., et al. "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials, 2000, 12(7), 481–494.
- Key Insight: Provides the mechanistic parallel between EDOT and EDOP synthesis, specifically the Williamson ether cycliz
Sources
Troubleshooting decarboxylation of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid
This guide addresses the critical instability and reactivity challenges associated with the decarboxylation of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid to synthesize the monomer 3,4-ethylenedioxypyrrole (EDOP) .
Topic: Troubleshooting Decarboxylation of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid Applicable For: Synthesis of EDOP Monomer (CAS: 162703-72-8)
Core Technical Directive: The Stability Paradox
The synthesis of EDOP is fundamentally different from its thiophene analog (EDOT) due to the extreme electron density of the pyrrole ring. The 3,4-ethylenedioxy bridge raises the HOMO energy level, making the monomer pyrophoric in air and prone to spontaneous oxidative polymerization.
The Golden Rule: You are not just fighting thermodynamics; you are fighting kinetics. Speed and oxygen exclusion are the only variables that matter.
Mechanistic Workflow
The following pathway illustrates the critical control points (CCPs) where the reaction most frequently fails.
Figure 1: Reaction pathway for EDOP synthesis highlighting the instability of the free diacid and the monomer.
Troubleshooting Guide (Symptom-Based)
Issue 1: "My reaction mixture turned into a black, insoluble tar immediately upon acidification."
Diagnosis: Acid-Catalyzed Polymerization. Mechanism: The electron-rich pyrrole ring is highly susceptible to electrophilic attack. In the presence of strong acid (used to protonate the salt) and water, the diacid undergoes rapid polymerization before decarboxylation can occur. Corrective Action:
-
Temperature Control: Perform acidification at -10°C to 0°C .
-
pH Monitoring: Do not drop pH below 3-4. The goal is to precipitate the diacid, not to create a highly acidic solution.
-
Speed: Filter the precipitated diacid immediately, wash with cold water, and dry under high vacuum in the dark. Do not store the diacid; proceed to decarboxylation immediately.
Issue 2: "No monomer was recovered during thermal decarboxylation."
Diagnosis: Oxidative Decomposition or Thermal Polymerization. Mechanism: If the decarboxylation is attempted in a solvent (like ethanolamine) without rigorous deoxygenation, the monomer oxidizes as it forms. If attempted neat (dry distillation) without vacuum, the high temperature triggers polymerization. Corrective Action:
-
Switch to Vacuum Sublimation: This is the preferred method for EDOP [1].
-
Place the dry diacid in a sublimation apparatus.
-
Apply high vacuum (< 0.1 mmHg).
-
Heat to 160–180°C .
-
The monomer will sublime as white crystals onto the cold finger (cooled with dry ice/acetone).
-
-
Inert Atmosphere: If using a solvent (e.g., ethanolamine), the setup must be Schlenk-line grade (Argon sparged for 30 mins).
Issue 3: "The crystals turned gray/black within minutes of isolation."
Diagnosis: Auto-oxidation (Air Sensitivity). Mechanism: EDOP has an oxidation potential significantly lower than pyrrole. Atmospheric oxygen is sufficient to generate radical cations that initiate coupling. Corrective Action:
-
Handling: Harvest crystals inside a glovebox if possible. If not, keep the system under positive Argon flow during harvest.
-
Storage: Store at -20°C under Argon . Dissolving the monomer in degassed acetonitrile immediately can improve stability for electrochemical applications.
Validated Experimental Protocol
Based on the methodologies of Merz [1] and Reynolds [2].
Phase 1: Preparation of the Diacid
-
Saponification: Reflux diethyl 3,4-ethylenedioxypyrrole-2,5-dicarboxylate in 10% NaOH/Ethanol for 4 hours.
-
Isolation: Cool to 0°C. Acidify carefully with dilute HCl to pH ~3-4.
-
Filtration: Collect the white precipitate (diacid) by filtration.
-
Drying: Dry under vacuum over P₂O₅ for 4-6 hours. Do not heat during drying.
Phase 2: Decarboxylation (Vacuum Sublimation Method)
Note: This method is superior to solvent-based decarboxylation for purity.
-
Setup: Load the dry diacid (e.g., 1.0 g) into the bottom of a sublimation tube. Insert a cold finger filled with dry ice/acetone.
-
Atmosphere: Evacuate the system to < 0.05 mbar.
-
Reaction: Heat the bottom of the flask using a sand bath or oil bath to 180°C .
-
Observation: Decarboxylation (bubbling) will occur.[1] White crystals of EDOP will form on the cold finger.
-
Harvest: Once bubbling ceases, cool the bath, backfill with Argon , and scrape the crystals into a vial under inert gas.
Data Summary: Process Parameters
| Parameter | Specification | Reason |
| Precursor | Diethyl ester | Stable starting material. |
| Acidification Temp | < 0°C | Prevents acid-catalyzed polymerization. |
| Decarboxylation Temp | 160–190°C | Activation energy for -CO₂ loss. |
| Pressure | < 0.1 mbar | Facilitates sublimation; removes O₂. |
| Yield (Typical) | 40–60% | Losses due to thermal polymerization are inevitable. |
| Appearance | White crystals | Darkening indicates oxidation. |
Frequently Asked Questions (FAQ)
Q: Can I use copper powder/quinoline for decarboxylation like I do for EDOT? A: Not recommended. While standard for thiophenes (EDOT), the high boiling point of quinoline (237°C) and the difficulty of separating it from the highly reactive EDOP monomer often lead to yield loss. Vacuum sublimation is cleaner and avoids solvent interaction.
Q: Can I store the diacid for later use? A: No. The diacid is chemically unstable and will slowly decarboxylate and polymerize even in solid state at room temperature. Synthesize the diacid only when you are ready to sublime it.
Q: Why is my yield lower than 50%? A: The "diacid" intermediate often retains water or forms oligomers during acidification. Additionally, during sublimation, some material inevitably polymerizes in the hot zone (the "pot residue"). This is the cost of working with such electron-rich monomers.
Q: Is there a more stable alternative if I just need the polymer? A: Yes. If your end goal is the polymer (PEDOP), consider N-protected precursors (e.g., N-t-BOC-EDOP). The protecting group stabilizes the monomer, allowing for easier purification, and can be removed (thermal cleavage) during or after polymerization [2].
References
-
Merz, A., Schropp, R., & Dötterl, E. (1995). Synthesis of 3,4-Ethylenedioxypyrrole (EDOP). Synthesis, 1995(07), 795–800.
-
Zong, K., & Reynolds, J. R. (2001). 3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers. The Journal of Organic Chemistry, 66(21), 6873–6882.
-
Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future. Advanced Materials, 12(7), 481-494.
Sources
Preventing oxidation during pyrrole dicarboxylate synthesis
Core Directive & Scientific Context
Welcome to the Pyrrole Synthesis Technical Support Center. You are likely here because your reaction mixture has turned a deep, irreversible red ("pyrrole red"), or your yield of pyrrole dicarboxylate is significantly lower than literature values due to tar formation.
The Paradox of Pyrrole Dicarboxylates
Pyrrole dicarboxylates (e.g., Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate , also known as Knorr’s Pyrrole) are significantly more stable than unsubstituted pyrroles due to the electron-withdrawing nature of the ester groups at the 3- and 5-positions.[1][2] These groups pull electron density away from the ring, raising the oxidation potential and making the final product an air-stable solid [1].[2]
However, the synthesis process is highly vulnerable.
The critical danger zone lies in the formation of the
Optimized Protocol: The Modified Knorr Synthesis
This protocol is designed to minimize oxidative side-reactions during the zinc-mediated reduction step.[1][2]
Reagents & Setup
-
Ethyl Acetoacetate: 2.0 equivalents (1 eq for nitrosation, 1 eq for condensation).[2]
-
Sodium Nitrite: 1.0 equivalent (saturated aqueous solution).[2][3]
-
Zinc Dust: 3.0+ equivalents (Must be activated ; see Troubleshooting).[2]
-
Glacial Acetic Acid: Solvent/Proton source.[2]
-
Atmosphere: Argon or Nitrogen (Strictly required).[2]
Step-by-Step Methodology
| Step | Action | Technical Rationale (Prevention of Oxidation) |
| 1 | Nitrosation | Dissolve 1 eq. ethyl acetoacetate in acetic acid.[2][3][4] Cool to 0-5°C. Add |
| 2 | The "Trap" Setup | In a separate 3-neck flask, add the second eq. of ethyl acetoacetate, acetic acid, and activated Zinc dust . Purge with |
| 3 | Controlled Reduction | Slowly add the nitrosation mixture (from Step 1) into the Zinc slurry (Step 2) under vigorous stirring. Temp must be 60-80°C. |
| 4 | The Critical Window | The Zinc reduces the oxime to the |
| 5 | Workup | Decant hot solution into ice water. The product precipitates.[2] Avoid prolonged exposure to acidic mother liquor in air.[2] |
Visualization: Reaction Pathways & Failure Points
The following diagram illustrates the competition between the desired Knorr cyclization and the unwanted oxidative pathways.
Figure 1: Mechanistic pathway showing the competition between successful pyrrole formation (Green) and oxidative degradation (Red).[1][2]
Troubleshooting Guide (FAQ)
Issue 1: The "Pink Pot" Syndrome
Symptom: The reaction mixture turns bright pink or deep red during the addition of zinc.
-
Diagnosis: This is "Pyrrole Red."[2] It indicates that the
-aminoketone intermediate oxidized and polymerized before it could condense with the -ketoester.[1][2] -
Solution:
-
Check Zinc Activity: Old zinc dust forms a layer of ZnO.[2] Wash zinc with dilute HCl, then water, ethanol, and ether, and dry under vacuum before use [3].[1][2]
-
Increase Temperature: While counter-intuitive, the condensation step requires heat (60-80°C) to happen faster than the polymerization.[2] Cold reactions often fail here.[2]
-
Slow Addition: Add the oxime solution slower. You must ensure the concentration of free aminoketone remains low (steady-state approximation).[2]
-
Issue 2: Product is colored (Pink/Brown) after filtration
Symptom: The isolated solid is not pure white/off-white.
-
Diagnosis: Trace oligomers are trapped in the crystal lattice.[2]
-
Solution:
Issue 3: Low Yield with Sticky Solids
Symptom: Product oils out or forms a tar at the bottom of the flask.[2]
-
Diagnosis: Incomplete reduction or "runaway" exotherm causing decomposition.[2]
-
Solution:
-
Temperature Control: The reaction is exothermic.[2][3] Do not let it boil uncontrollably. Use a reflux condenser and an ice bath ready to moderate the temp if it spikes above 90°C.[2]
-
Stirring: Zinc is a heterogeneous catalyst.[2] If stirring is poor, local hot spots form, leading to tars.[1][2] Use a mechanical stirrer if scaling up >50g.[2]
-
Diagnostic Logic Tree
Use this flow to diagnose your current experimental failure.
Figure 2: Diagnostic logic for troubleshooting pyrrole synthesis failures.
References
-
IUPAC & Royal Society of Chemistry. (2025).[2] Structure and Reactivity of Pyrroles: Electron Density and Oxidation Potentials. Retrieved from [1][2]
-
Organic Syntheses. (1943).[2] 2,4-Dimethyl-3,5-dicarbethoxypyrrole.[1][2][4] Org. Synth. Coll. Vol. 2, p.202.[2] Retrieved from [1][2]
-
BenchChem Technical Support. (2025). Troubleshooting Regio- and Chemoselectivity in Pyrrole Synthesis. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2011).[2] Crystal structure and stability of Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Retrieved from [1][2]
Sources
Technical Support Center: Purification of 3,4-Ethylenedioxypyrrole (EDOP) Derivatives
Subject: Troubleshooting Separation of N-Alkylated Side Products in EDOP Synthesis Department: Advanced Materials & Organic Electronics Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 3,4-ethylenedioxypyrrole (EDOP) and its N-alkylated derivatives .
EDOP is a critical building block for conducting polymers (PEDOP), serving as the pyrrole analog to the widely used EDOT. However, EDOP is significantly more electron-rich than EDOT, making it highly susceptible to oxidative degradation and acid-catalyzed polymerization .
The Core Challenge: When synthesizing N-alkylated EDOP monomers, researchers frequently encounter a mixture containing:
-
Target: N-alkyl EDOP.
-
Impurity A: Unreacted EDOP (N-H).
-
Impurity B: C-alkylated byproducts (2- or 5-position).
This guide provides the protocols to separate these species without destroying your product.
Module 1: Diagnostic & Triage
"Is my column turning black?"
Before attempting separation, you must diagnose the composition of your crude mixture. EDOP derivatives are sensitive; standard TLC methods often fail due to streakiness or decomposition on the plate.
Triage Protocol: The "Spot & Stain" Test
Do not rely solely on UV. EDOP derivatives are electron-rich and oxidize easily.
| Diagnostic Step | Method | Expected Observation | Troubleshooting |
| 1. Plate Prep | Pre-treat TLC plate with 2% Et3N in Hexane. | Prevents streakiness/decomposition. | If spots streak, plate is too acidic. |
| 2. Eluent | Hexane:DCM (start 9:1). | N-Alkyl EDOP: High Rf (0.6-0.8).Unreacted EDOP: Low Rf (0.2-0.3). | If co-eluting, switch to Toluene (aromatic interaction). |
| 3. Staining | Ehrlich’s Reagent (p-DMAB). | N-H EDOP: Turns bright pink/red.N-Alkyl EDOP: Turns purple/blue or faint pink (slower). | Crucial: N-substituted pyrroles react much slower with Ehrlich's than N-H pyrroles. |
Module 2: Chemical Separation (The "pKa Switch")
"Chromatography is failing. How do I remove unreacted EDOP?"
Theory: The pyrrole N-H proton in EDOP is weakly acidic (
Protocol: The Reverse-Phase Extraction
Reagents:
-
Solvent: Diethyl Ether (
) or Toluene. -
Base: Potassium tert-butoxide (
) or Sodium Hydride ( ). -
Note: NaOH is often too weak to fully deprotonate EDOP efficiently in biphasic systems without a phase transfer catalyst.
Workflow:
-
Dissolve the crude mixture (N-Alkyl + N-H) in dry Diethyl Ether .
-
Add 1.2 equivalents (relative to estimated N-H impurity) of solid KOtBu .
-
Stir under Argon for 30 minutes. The unreacted EDOP will form the potassium salt (
), which precipitates or becomes insoluble in ether. -
Filtration: Filter the mixture through a fritted glass funnel under inert gas.
-
Filtrate: Contains your pure N-Alkyl EDOP .
-
Solid/Residue: Contains the EDOP salt.
-
-
Quench: Wash the filtrate with water to remove trace base, dry over
, and concentrate.
Why this works: The N-alkylated product cannot form a salt and remains in the organic phase. The deprotonated EDOP becomes an ionic salt, drastically changing its solubility profile.
Module 3: Chromatographic Purification
"My product decomposes on the column."
Standard silica gel is slightly acidic (
The "Buffered Silica" Protocol
You must neutralize the stationary phase.
Step-by-Step Guide:
-
Slurry Preparation:
-
Mix Silica Gel (Grade 60) with your starting eluent (e.g., Hexane).
-
Add 1% to 5% Triethylamine (Et3N) to the slurry.
-
Swirl and let sit for 10 minutes.
-
-
Packing:
-
Pour the slurry into the column.
-
Flush with 2 column volumes of eluent containing 1% Et3N .
-
Check: The eluate should be basic to pH paper.
-
-
Loading:
-
Load your sample.[1] Do not use DCM for loading if possible (it can be slightly acidic due to HCl traces). Use Toluene or minimal Benzene.
-
-
Elution:
-
Run the column with solvent + 0.5% Et3N .
-
Gradient: Start 100% Hexane
10% DCM/Hexane.
-
Stationary Phase Decision Matrix:
| Material | Acidity | Suitability for EDOP | Notes |
| Silica Gel (Untreated) | Acidic | High Risk | Causes polymerization (black bands). |
| Silica Gel (Et3N Treated) | Basic | Recommended | Cheap, effective, good resolution. |
| Neutral Alumina | Neutral | Excellent | Best for highly sensitive derivatives, but lower resolution than silica. |
| Basic Alumina | Basic | Good | Use if "Chemical Separation" (Module 2) was skipped. |
Module 4: Separation Logic (Visualized)
The following diagram illustrates the decision process for purifying N-alkylated EDOP mixtures.
Figure 1: Purification logic flow for EDOP derivatives. Note the priority of Chemical Separation for removing N-H impurities before attempting chromatography.
Frequently Asked Questions (FAQ)
Q: I see a spot running very close to my product that isn't N-H EDOP. What is it?
A: This is likely a C-alkylated byproduct . Because the electron density at the
-
Fix: These are structurally very similar to N-alkyl products. Chromatography is difficult. Try recrystallization from cold Pentane or Hexane (-20°C). N-alkyl EDOPs are often solids, whereas C-alkyl isomers may remain oily.
Q: Can I use Acetone or Ethyl Acetate for chromatography? A: Avoid Acetone. EDOP derivatives can undergo aldol-like condensations with ketones under slightly acidic or basic conditions. Ethyl Acetate is acceptable but often provides poor separation selectivity compared to DCM/Hexane or Toluene/Hexane for pyrrole derivatives.
Q: How do I store the purified N-alkyl EDOP? A: Store at -20°C under Argon in the dark. EDOP derivatives are photo-oxidatively unstable. If the solid turns from white/pale yellow to grey/blue, it is oxidizing.
Q: Why is my yield lower than expected after the "Base Wash"? A: You may be forming an emulsion or the potassium salt is partially soluble if your alkyl chain is very long (e.g., dodecyl). In this case, switch to Flash Chromatography on Neutral Alumina (Activity III) .
References
-
Merz, A., & Schropp, R. (1990). 3,4-Alkylene-dioxy-pyrroles: Synthesis and Polymerization.Synthesis , 1990(10), 951-954. Link
-
Schottland, P., Zong, K., Gaupp, C. L., Thompson, B. C., Thomas, C. A., Giheu, I., ... & Reynolds, J. R. (2000). Poly(3,4-alkylenedioxypyrrole)s: Highly Stable Electron-Rich Conducting Polymers with Tunable Electrochromic Properties.Macromolecules , 33(19), 7051-7061. Link
-
Zotti, G., Zecchin, S., Schiavon, G., & Groenendaal, L. B. (2000). Conductive and Magnetic Properties of 3,4-Ethylenedioxypyrrole and 3,4-Ethylenedioxythiophene Polymers.Chemistry of Materials , 12(10), 2996-3005. Link
-
Thomas, C. A., Zong, K., Schottland, P., & Reynolds, J. R. (2000). Poly(3,4-alkylenedioxypyrrole)s as Highly Stable Conducting Polymer Hosts for Enzymes.Advanced Materials , 12(3), 222-225. Link
Sources
Technical Support Center: Crystallization of Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Welcome to the technical support center for the crystallization of diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions to ensure successful purification of this compound.
Introduction
This compound is a heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3][4] Obtaining this compound in high purity with a well-defined crystalline form is crucial for its characterization and subsequent use in various applications. This guide provides a comprehensive overview of crystallization techniques, potential challenges, and solutions tailored to this specific molecule.
Crystallization Workflow
The general workflow for the crystallization of this compound is outlined below. This process involves careful solvent selection, controlled cooling, and proper crystal harvesting to maximize yield and purity.
Caption: A typical workflow for the crystallization of an organic compound.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound, providing potential causes and actionable solutions.
Problem 1: The compound "oils out" and does not form crystals.
Possible Causes:
-
High Solute Concentration: The concentration of the compound in the solvent is too high, causing it to separate as a liquid phase (an oil) upon cooling.[5][6][7]
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, leading to the formation of an amorphous oil.[8]
-
Inappropriate Solvent: The chosen solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.[5]
-
Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.[6][7]
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration.[6][7]
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring to an ice bath.[9]
-
Solvent System Modification:
-
If using a single solvent, try a solvent in which the compound has slightly lower solubility.
-
If using a mixed solvent system, add more of the "poor" solvent (the one in which the compound is less soluble) to the hot solution until slight turbidity is observed, then clarify with a drop of the "good" solvent.[10]
-
-
Purification: If impurities are suspected, consider purifying the crude material by column chromatography before attempting crystallization.
Problem 2: No crystals form, even after cooling.
Possible Causes:
-
Solution is Too Dilute: Not enough compound is dissolved in the solvent to reach supersaturation upon cooling.[11]
-
Supersaturation Not Achieved: The solution may be saturated at room temperature but not supersaturated, thus inhibiting crystal nucleation.
-
High Purity: Very pure compounds can sometimes be difficult to crystallize without a nucleation site.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[6][7][9]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[5][6][7]
-
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6][7]
-
Lower the Temperature: If cooling to room temperature is insufficient, place the flask in an ice bath or even a freezer, but be mindful of the solvent's freezing point.
Problem 3: Crystals form too quickly, resulting in a fine powder.
Possible Causes:
-
Solution is Too Concentrated: A highly concentrated solution will crash out of solution rapidly upon cooling.[6][7]
-
Solvent is Too "Poor": The compound has very low solubility in the chosen solvent, even when hot.
Solutions:
-
Use More Solvent: Re-dissolve the powder in the same solvent, but use a larger volume to ensure the solution is not overly concentrated at its boiling point.[6][7]
-
Employ a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) while hot. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, and then allow to cool slowly.[10]
Caption: A decision tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for crystallizing this compound?
A1: Based on structurally similar compounds, a good starting point would be non-polar to moderately polar solvents. A related compound, diethyl pyrrole-2,5-dicarboxylate, has been successfully recrystallized from hexanes.[1] Another similar molecule, diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, was crystallized from methanol.[12] Therefore, a systematic screening of solvents is recommended.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
|---|---|---|
| Alkanes | Hexanes, Heptane | Good for non-polar compounds; may require a co-solvent. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for creating a significant solubility differential between hot and cold conditions. |
| Ethers | Diethyl ether | Often used as a "poor" solvent in mixed systems. |
| Esters | Ethyl acetate | A moderately polar solvent that is often effective. |
| Aromatic | Toluene | Can be effective for compounds with aromatic character. |
Q2: How do I perform a solvent screen?
A2: Place a small amount of your compound (a few milligrams) in several different test tubes. Add a small amount of a different solvent to each tube at room temperature. If the compound dissolves, that solvent is likely too "good" for single-solvent crystallization but may be useful as the "good" solvent in a mixed-solvent system. If the compound does not dissolve, heat the solvent to its boiling point. If it dissolves when hot but precipitates upon cooling, it is a good candidate for single-solvent crystallization.
Q3: My yield is very low. How can I improve it?
A3: Low yield can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[6][7][11] Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent.
Q4: The melting point of my recrystallized product is broad. What does this indicate?
A4: A broad melting point range typically indicates the presence of impurities. The impurities disrupt the crystal lattice, causing the substance to melt over a range of temperatures. A second recrystallization may be necessary to improve purity.
Standard Operating Procedure (SOP): Recrystallization from a Mixed Solvent System (Ethanol/Water)
This SOP provides a general guideline for recrystallization. The optimal solvent system for this compound should be determined experimentally.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol (the "good" solvent) to completely dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- Guide for crystallization. (n.d.).
-
Bebbington, D., et al. (2020). Diethyl pyrrole-2,5-dicarboxylate. MDPI. Retrieved from [Link]
-
Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Semantic Scholar. Retrieved from [Link]
-
(PDF) Diethyl pyrrole-2,5-dicarboxylate. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. (2014, September 12). PubMed. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
How to recrystallize a product from ethanol/diethyl? (2014, March 21). ResearchGate. Retrieved from [Link]
-
2,4-dimethyl-3,5-dicarbethoxypyrrole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate. (n.d.). PMC. Retrieved from [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023, December 5). PMC. Retrieved from [Link]
-
Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024, December 5). ResearchGate. Retrieved from [Link]
-
Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]
-
Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]
- 54 advances and challenges in the synthesis of pyrrole systems of a limited access. (n.d.).
-
Crystallization of D-A Conjugated Polymers: A Review of Recent Research. (2022, October 30). MDPI. Retrieved from [Link]
-
Troubleshooting. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
Experimental Crystal Structure Determination (ethyl 3,4-diethyl-5-iodo-1H-pyrrole-2-carboxylate). (2020, July 14). ResearchGate. Retrieved from [Link]
-
Preparation of diethyl 5-ethylpyridine-2,3-dicarboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Pyridine, 1,2,3,4-tetrahydro-1-methyl-5-phenyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Phase Diagram, Glassy Dynamics and Crystallization Kinetics of the Biobased Polyester Poly(ethylene 2,5-furanoate) (PEF). (2025, January 13).
-
Crystallization Technique Quiz. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
- SOP: CRYSTALLIZATION. (n.d.). Science.
-
Recrystallization Lab Report Organic Chemistry. (n.d.). Welcome Home Vets of NJ. Retrieved from [Link]
Sources
- 1. Diethyl pyrrole-2,5-dicarboxylate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unifr.ch [unifr.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. www.welcomehomevetsofnj.org - Recrystallization Lab Report Organic Chemistry [welcomehomevetsofnj.org]
- 12. Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Stability of diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate under basic conditions
This is a Technical Support Center guide designed for researchers working with Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate (often abbreviated as DEEDCP or EDOP-Diester ).[1]
Topic: Stability & Reactivity of this compound in Basic Media
Status: Active Senior Application Scientist: Dr. A. Vance Last Updated: February 28, 2026
Executive Summary
This compound is the thermodynamically stable precursor used to synthesize 3,4-ethylenedioxypyrrole (EDOP) and its N-substituted derivatives.[1]
While the 3,4-ethylenedioxy bridge provides significant electron-donating character, the ester groups at the 2,5-positions act as electron-withdrawing groups (EWGs), stabilizing the pyrrole ring against oxidation.[1] "Stability in basic conditions" is a context-dependent variable:
-
In Aqueous Base: The molecule is chemically unstable regarding the ester groups (rapid saponification) but the ring remains intact unless oxidation occurs.[1]
-
In Anhydrous Base: The molecule is stable but reactive at the N-position (deprotonation), allowing for N-functionalization without ring degradation.[1]
Interactive Troubleshooting Modules
Module A: Hydrolysis & Saponification (Synthesis of the Diacid)
Use this module if you are trying to synthesize the dicarboxylic acid or the parent EDOP monomer.[1]
The Core Mechanism: Saponification converts the stable diester into the dicarboxylate salt .[1] This species is significantly more electron-rich than the diester (due to the loss of the strong EWG ester effect), making it susceptible to oxidative degradation if not handled under inert atmosphere.[1][2]
Common Issues & Solutions:
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns dark brown/black | Oxidative Degradation. The pyrrole ring is electron-rich. Once the esters hydrolyze to carboxylates, the ring becomes prone to oxidation by dissolved oxygen.[1] | CRITICAL: Degas all solvents (freeze-pump-thaw or vigorous Ar bubbling) before adding base.[1] Perform reaction under strict N2/Ar atmosphere. |
| Incomplete Hydrolysis (TLC shows starting material) | Solubility Limit. The diester is hydrophobic and may not dissolve well in pure aqueous base.[1] | Use a co-solvent system.[1] Ethanol/Water (1:1) or THF/Water is recommended.[1] Reflux is often required to drive the reaction to completion.[1] |
| Precipitate fails to form upon acidification | Isoelectric Point / Solubility. The diacid might be partially soluble in water, or the pH is not low enough.[1] | Cool the solution to 0°C before acidifying.[1] Adjust pH to < 2 using HCl.[1] If no solid forms, extract with Ethyl Acetate (EtOAc) immediately (do not leave in acid too long).[1] |
Standard Protocol (Self-Validating):
-
Dissolution: Dissolve 1 eq. of Diester in Ethanol (0.5 M).
-
Base Addition: Add 3-5 eq. of NaOH (aq).
-
Reflux: Heat to reflux for 4–12 hours under Argon.
-
Validation: Check TLC (SiO2, 50% EtOAc/Hexane). Starting material (Rf ~0.5) should disappear; Product (Salt) stays at baseline.
Module B: N-Alkylation (Functionalization)
Use this module if you are trying to attach a side-chain to the Nitrogen atom.[1]
The Core Mechanism: In anhydrous conditions, strong bases (NaH, KOtBu) deprotonate the pyrrole nitrogen (pKa ~16-17) to form a pyrrolyl anion .[1] This anion is a soft nucleophile and attacks alkyl halides.[1]
FAQ: Does the ester cleave during this process?
-
No , provided water is excluded. The ester groups are stable to non-nucleophilic strong bases in aprotic solvents (DMF, THF).[1]
Common Issues & Solutions:
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovery of Starting Material | Moisture Ingress. If the solvent is "wet," hydroxide is generated, leading to competitive hydrolysis (saponification) rather than alkylation.[1] | Dry DMF/THF over molecular sieves (3Å or 4Å) for 24h. Use 60% NaH in mineral oil and wash with dry hexane before use.[1] |
| Formation of Side Products (O-alkylation) | Ambident Nucleophile. Rare, but possible if the alkylating agent is extremely hard.[1] | Keep the reaction temperature low (0°C to RT). The N-alkylation is kinetically favored for pyrrolyl anions. |
| Gelation of Reaction Mixture | Polymerization. Unlikely with esters present, but possible if impurities act as oxidants. | Ensure the starting material is pure (recrystallized).[1] |
Visualizing the Chemistry
The following diagram illustrates the divergent pathways based on the presence of water in the basic medium.
Caption: Divergent reactivity pathways of the EDOP precursor in basic media. Note the risk of oxidation during hydrolysis.[1]
Frequently Asked Questions (FAQs)
Q1: Can I store the dicarboxylic acid (hydrolysis product) for long periods? A: It is not recommended.[1] The dicarboxylic acid is prone to slow decarboxylation and subsequent oxidation.[1][2]
-
Best Practice: Store the Diethyl ester (starting material).[1] It is indefinitely stable at room temperature.[1] Hydrolyze only what you need immediately before the decarboxylation step.[1]
Q2: Why is the "Basic Condition" stability different for EDOP vs. EDOT? A: EDOT (Thiophene) is less electron-rich than EDOP (Pyrrole).[1] The pyrrole nitrogen's lone pair contributes significantly to the ring's electron density.[1]
-
Consequence: While EDOT precursors are relatively robust, EDOP precursors—once the stabilizing ester groups are removed or converted to carboxylates—become "electron pumps" that rapidly react with atmospheric oxygen.[1]
Q3: I want to decarboxylate to get pure EDOP. Do I need to isolate the acid first? A: Not necessarily, but it is the standard route.
-
Route 1 (Standard): Hydrolysis (Base)
Isolation of Acid Thermal Decarboxylation (ethanolamine or Cu/quinoline).[1] -
Route 2 (One-Pot): Some protocols suggest direct decarboxylation of the salt, but this often leads to lower yields due to the high temperatures required while the ring is unprotected.[1]
References
-
Merz, A., et al. "Synthesis of 3,4-ethylenedioxypyrrole (EDOP)."[2][3] Synthesis, 1995. [1]
- Foundational paper describing the synthesis and extreme air-sensitivity of the parent EDOP molecule.
-
Schottland, P., Zotti, G., Reynolds, J. R. "Poly(3,4-alkylenedioxypyrrole)s: Highly Stable Electron-Conducting Polymers with Tunable Redox Properties."[1] Macromolecules, 2000.[1]
- Details the N-alkylation and stability of ester-functionalized precursors.
-
Groenendaal, L., et al. "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future."[1][2] Advanced Materials, 2000.[1]
- Provides comparative stability data between Thiophene (EDOT) and Pyrrole (EDOP) systems.
Sources
Validation & Comparative
Comparative Guide: FTIR Characteristics of Ethylenedioxy-Substituted Pyrroles
Executive Summary
3,4-Ethylenedioxypyrrole (EDOP) represents a critical hybrid in the conducting polymer landscape, bridging the structural gap between Pyrrole (Py) and 3,4-Ethylenedioxythiophene (EDOT) . While Pyrrole offers facile N-substitution for bio-functionalization, it suffers from higher oxidation potentials and lower environmental stability. EDOP incorporates the electron-donating ethylenedioxy bridge found in EDOT, significantly lowering the oxidation potential and enhancing polymer stability (PEDOP).
This guide provides a technical comparison of the FTIR spectral signatures of EDOP against its parent (Pyrrole) and its sulfur-analog (EDOT). It focuses on the vibrational markers required to validate synthesis, monitor polymerization, and distinguish between N-functionalized derivatives.
Part 1: Technical Deep Dive – Spectral Comparison
The FTIR spectrum of EDOP is defined by the superposition of the pyrrolic ring vibrations and the ethylenedioxy ether bridge. Successful characterization relies on identifying the "Dioxy Signature" (C–O–C) and monitoring the "Alpha-Linkage" (C–H) during polymerization.
Table 1: Characteristic FTIR Peaks of EDOP vs. Alternatives
| Functional Group | Vibration Mode | Pyrrole (Py) [cm⁻¹] | EDOP (Monomer) [cm⁻¹] | EDOT (Analog) [cm⁻¹] | Diagnostic Significance |
| N–H | Stretching | 3400 – 3520 | 3380 – 3450 | Absent | Distinguishes EDOP from EDOT and N-substituted EDOP. |
| C–H (α) | Out-of-Plane Def. | 730 – 830 | 750 – 800 | 890 (approx) | Disappears upon polymerization (formation of α-α linkage). |
| C–H (β) | In-Plane Def. | 1040 | Absent | Absent | β-positions are blocked in EDOP/EDOT; absence confirms substitution. |
| C–O–C | Ether Stretching | Absent | 1050 – 1090 | 1050 – 1080 | The "Dioxy Signature." Confirms the integrity of the ethylenedioxy bridge. |
| Ring (C=C) | Sym/Asym Stretch | 1550 / 1480 | 1520 / 1460 | 1480 / 1360 | Shifted to lower wavenumbers in EDOP due to electron-donating oxygen effects. |
| C–N | Stretching | 1170 – 1315 | 1180 – 1320 | Absent | Confirms the pyrrole core; shifts slightly upon N-substitution. |
Analysis of Key Spectral Features
1. The "Dioxy" Signature (1050–1090 cm⁻¹): The most critical validation marker for EDOP is the appearance of strong bands in the 1050–1090 cm⁻¹ region, attributed to the C–O–C stretching of the ethylenedioxy bridge.
-
Causality: The oxygen atoms donate electron density into the pyrrole ring (mesomeric effect), stabilizing the cation radical species during oxidative polymerization.
-
Comparison: This band is absent in Pyrrole but present in EDOT . Its presence in an EDOP sample confirms that the bridge is intact and has not been cleaved by harsh synthetic conditions.
2. The Nitrogen Handle (3400 cm⁻¹ vs. Absent):
-
EDOP vs. EDOT: The presence of the N–H stretch at ~3400 cm⁻¹ is the primary differentiator between EDOP and EDOT. This N–H group allows for further functionalization (e.g., attaching peptides or alkyl chains).
-
N-Substitution: If you synthesize N-alkyl-EDOP , this peak must disappear. A residual peak here indicates incomplete alkylation or contamination with the starting material.
3. Polymerization Validation (The α-Proton Drop):
-
Mechanism: Polymerization occurs at the 2,5-positions (α-carbons).
-
Observation: In the monomer, the C–H out-of-plane deformation (750–800 cm⁻¹) is prominent.[1] In the polymer (PEDOP), this peak intensity should drop significantly or disappear, replaced by broad polaron/bipolaron bands in the fingerprint region (1000–1600 cm⁻¹) and a broad electronic absorption tail starting >2000 cm⁻¹.
Part 2: Experimental Protocol
This protocol outlines the synthesis and characterization of PEDOP via chemical oxidative polymerization, designed to minimize over-oxidation which can degrade the C–O–C bridge.
Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis and FTIR characterization of EDOP polymers.
Detailed Methodology
1. Chemical Synthesis (Oxidative Polymerization)
-
Reagents: EDOP monomer (0.1 M), Anhydrous Iron(III) Chloride (FeCl₃, 2.3 eq), Acetonitrile (ACN).
-
Causality: FeCl₃ is chosen over persulfates because ACN allows for a controlled reaction rate at lower temperatures, preventing the degradation of the dioxy ring.
-
Step 1: Dissolve EDOP in ACN under nitrogen atmosphere. Cool to 0°C to suppress side reactions.
-
Step 2: Dropwise addition of FeCl₃/ACN solution. The color will shift to dark blue/black (formation of PEDOP).
-
Step 3: Stir for 24 hours. Filter the black precipitate.
-
Step 4 (Critical): Wash extensively with Methanol (MeOH) until the filtrate is clear. Why? To remove residual oxidant (Fe²⁺/Fe³⁺) and oligomers which act as impurities in the FTIR spectrum (often appearing as broad inorganic bands <600 cm⁻¹).
2. FTIR Sample Preparation
-
Option A: KBr Pellet (Gold Standard for Powders)
-
Mix 1-2 mg of dried PEDOP powder with ~100 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < wavelength of IR light to minimize scattering).
-
Press at 10 tons for 2 minutes to form a transparent pellet.
-
-
Option B: ATR (Attenuated Total Reflectance) (Best for Films)
-
If PEDOP is electrochemically deposited on ITO or Gold, use ATR.
-
Note: Ensure the film is dry. Trapped solvent (ACN) shows strong nitrile peaks at ~2250 cm⁻¹, which can be mistaken for electronic transitions.
-
3. Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: Minimum 32 scans to improve Signal-to-Noise ratio.
-
Range: 4000 – 400 cm⁻¹.
Part 3: Molecular Structure Comparison
Understanding the structural differences is key to interpreting the spectra.
Figure 2: Structural relationship showing the origin of specific FTIR bands.
References
-
Tekelioglu, H., & Gursoy, S. S. (2024).[2] Preparation and characterization of chemically and electrochemically synthesized 3,4-ethylenedioxy pyrrole/pyrrole (EDOP/Py) copolymers. Ovidius University Annals of Chemistry.
- Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and its derivatives: Past, present, and future. Advanced Materials. (Standard reference for EDOT/EDOP comparison).
-
Chougule, M., et al. (2011).[3] Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Soft Nanoscience Letters.
-
Luo, S. C., et al. (2008). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization.[4] NIH PubMed Central.
-
PerkinElmer. (2024). FTIR Spectroscopy: Principles and Applications.
Sources
- 1. journalijsra.com [journalijsra.com]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. Synthesis and Characterization of Polypyrrole (PPy) Thin Films [scirp.org]
- 4. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical band gap comparison of PEDOT and PEDOP derivatives
Executive Summary
This guide provides a technical comparison of the electrochemical band gaps of Poly(3,4-ethylenedioxythiophene) (PEDOT) and Poly(3,4-ethylenedioxypyrrole) (PEDOP) derivatives. While PEDOT is the industry standard for bioelectronics and organic electrochemical transistors (OECTs), PEDOP derivatives offer distinct advantages in specific low-potential applications.
Key Technical Insight: Contrary to common intuition, PEDOP is easier to oxidize (higher HOMO) than PEDOT, yet possesses a larger optical band gap. This unique electronic structure—high-lying HOMO and high-lying LUMO—makes PEDOP derivatives exceptional candidates for anodic materials where stability at low potentials is critical, despite their lower conductivity compared to PEDOT:PSS.
Electronic Structure & Mechanism
To engineer the band gap, one must understand the influence of the heteroatom (Sulfur vs. Nitrogen) and the alkylenedioxy bridge.
The Heteroatom Effect (S vs. N)
-
PEDOT (Sulfur): Sulfur is a soft nucleophile with moderate electronegativity (2.58). The 3,4-ethylenedioxy bridge locks the thiophene ring in a planar conformation, maximizing
-orbital overlap and reducing the band gap to ~1.6 eV. -
PEDOP (Nitrogen): Nitrogen is more electronegative (3.04) but possesses a lone pair that is more readily available for donation into the
-system (mesomeric effect). This raises the electron density of the ring, significantly raising the HOMO level (making it easier to remove an electron). However, the N-H bond (or N-R) introduces steric interactions and changes the bond alternation parameter, resulting in a larger band gap (~2.0–2.2 eV) compared to PEDOT.
Derivative Tuning
-
ProDOT (Propylenedioxy): Expanding the bridge from ethylene (2 carbons) to propylene (3 carbons) increases ring flexibility. While this slightly increases the band gap, it improves solubility and open-structure morphology, leading to faster switching speeds in electrochromic applications.
-
N-Functionalized PEDOP: Unlike PEDOT, the nitrogen in PEDOP allows for direct functionalization (e.g., N-alkyl, N-aryl) without disrupting the conjugation path on the backbone carbons. This allows for solubility tuning but often twists the backbone, further widening the band gap.
Experimental Protocol: Electrochemical Band Gap Determination
The following protocol ensures self-validating data collection using Cyclic Voltammetry (CV).
Reagents & Setup
-
Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[1] -
Working Electrode (WE): Platinum button or Glassy Carbon (polished to mirror finish).
-
Counter Electrode (CE): Platinum wire.[2]
-
Reference Electrode (RE): Ag/AgCl (in 3M KCl) or pseudo-Ag wire (calibrated).
-
Internal Standard: Ferrocene (
).
Workflow Diagram
Figure 1: Step-by-step workflow for determining electrochemical band gaps using cyclic voltammetry.
Calculation Method
To convert electrochemical potentials (vs. Reference) to vacuum energy levels (eV):
-
Calibrate Reference: Determine the half-wave potential of Ferrocene (
) in your system. -
Determine Onsets: Locate the onset of oxidation (
) and reduction ( ) of the polymer film relative to . -
Apply Equations:
Note: The value 4.80 eV represents the energy of the Fc/Fc+ redox couple below the vacuum level.
Comparative Data Analysis
The table below summarizes the electronic properties. Note the distinct "High HOMO / Large Gap" signature of PEDOP.
| Polymer Derivative | HOMO (eV) | LUMO (eV) | Color State (Neutral) | |||
| PEDOT | +0.20 | -5.00 | -3.40 | 1.60 | 1.60 | Dark Blue |
| PEDOP | -0.10 | -4.70 | -2.50 | 2.20 | 2.20 | Bright Red |
| PProDOT | +0.25 | -5.05 | -3.35 | 1.70 | 1.70 | Dark Purple |
| N-Pr-PEDOP | +0.15 | -4.95 | -2.45 | 2.50 | 2.50 | Orange/Yellow |
Analysis:
-
Oxidation Potential: PEDOP has a lower oxidation onset (-0.10 V) than PEDOT (+0.20 V), confirming it is more electron-rich and easier to dope p-type.
-
Band Gap: Despite being easier to oxidize, PEDOP has a wider band gap (2.20 eV vs 1.60 eV). This is why PEDOP is red (absorbing higher energy green light) while PEDOT is blue (absorbing lower energy red light).
-
N-Substitution: Adding a propyl group (N-Pr-PEDOP) sterically twists the backbone, breaking conjugation. This drastically widens the band gap to ~2.5 eV and lowers the HOMO slightly compared to the parent PEDOP.
Energy Level Diagram
Figure 2: Energy level alignment of PEDOT vs. PEDOP relative to vacuum. Note PEDOP's higher HOMO and significantly higher LUMO.
Application Insights
-
For OECT Channels: PEDOT remains superior due to its smaller band gap and higher intrinsic conductivity, which leads to higher transconductance (
). -
For Electrochromics: PEDOP is preferred when a high-contrast transparent state is required. Its doped state is extremely transmissive (near-invisible), whereas doped PEDOT retains a residual light blue tint.
-
For Biosensors: PEDOP derivatives can be functionalized at the Nitrogen atom with bioreceptors (antibodies, aptamers) without chemically altering the conductive backbone, offering a distinct advantage in functionalization density over PEDOT.
References
-
Groenendaal, L., et al. "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials, 2000. Link
-
Gaupp, C. L., et al. "Poly(3,4-ethylenedioxypyrrole): Organic Electrochemistry of a Highly Stable Electrochromic Polymer." Macromolecules, 2000.[4][5] Link
-
Roncali, J. "Conjugated Poly(thiophenes): Synthesis, Functionalization, and Applications." Chemical Reviews, 1992. Link
-
Beaujuge, P. M., & Reynolds, J. R. "Color Control in
-Conjugated Organic Polymers for Use in Electrochromic Devices." Chemical Reviews, 2010. Link -
Zotti, G., et al. "Electrochemical and Optical Properties of Poly(3,4-ethylenedioxypyrrole) and its N-Substituted Derivatives." Chemistry of Materials, 2002. Link
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- 4. PEDOT:PSS versus Polyaniline: A Comparative Study of Conducting Polymers for Organic Electrochemical Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEDOT:PSS versus Polyaniline: A Comparative Study of Conducting Polymers for Organic Electrochemical Transistors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic Acid Intermediate for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the characterization of the novel intermediate, 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid. Due to its limited presence in current literature, this document establishes a foundational understanding by proposing a synthetic route and predicting its characterization profile based on analogous, well-documented compounds. Furthermore, we present a comparative analysis with a prominent alternative, 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid, to contextualize its potential performance and application in the synthesis of advanced conductive polymers.
Introduction: The Quest for Novel Monomers in Conductive Polymers
The field of conductive polymers is driven by the pursuit of novel monomers that offer enhanced processability, stability, and tailored electronic properties.[1] Poly(3,4-ethylenedioxythiophene) (PEDOT) is a benchmark material in this class, celebrated for its high conductivity and stability.[2] Its pyrrole analogue, poly(3,4-ethylenedioxypyrrole) (PEDOP), is also gaining attention for its unique electronic and optical properties.[3][4] The dicarboxylic acid derivatives of these monomers are of significant interest as they provide a route to new polymerization methods, such as condensation polymerization, and allow for the introduction of diverse functionalities. This guide focuses on the characterization of a promising, yet underexplored, intermediate: 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid.
Synthesis and Characterization of 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic Acid: A Proposed Pathway and Predicted Profile
Given the absence of a documented synthesis for 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid, we propose a plausible synthetic route based on established methodologies for the synthesis of pyrrole-2,5-dicarboxylic acid (PDCA) and functionalized 3,4-ethylenedioxypyrrole (EDOP) monomers.[5][6]
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 3,4-ethylenedioxypyrrole (EDOP). The workflow involves a two-step process of protection and subsequent carboxylation.
Caption: Proposed synthetic workflow for 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid.
Predicted Characterization Data
The following table summarizes the predicted spectroscopic data for 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid, extrapolated from known data for PDCA and EDOP derivatives.[7][8]
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the carboxylic acid protons (broad singlet, ~12-13 ppm), and the ethylenedioxy bridge protons (multiplet, ~4.3-4.5 ppm). The pyrrole NH proton may be broad and exchangeable. |
| ¹³C NMR | Resonances for the carboxylic acid carbons (~160-165 ppm), the pyrrole ring carbons attached to the dioxy group (~140-145 ppm), and the ethylenedioxy bridge carbons (~65-70 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimers (~2500-3300 cm⁻¹), a strong C=O stretch (~1680-1710 cm⁻¹), and characteristic C-O-C stretches from the ethylenedioxy group (~1050-1250 cm⁻¹).[9] |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₈H₇NO₆. Fragmentation patterns would likely involve the loss of CO₂ and H₂O. |
Comparative Analysis: 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic Acid vs. 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid
A direct comparison with a well-established analogue, 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid, is crucial for evaluating the potential of our target intermediate.
| Feature | 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic Acid (Predicted) | 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid |
| Monomer Reactivity | The presence of the N-H group in the pyrrole ring offers a site for further functionalization, but may also lead to side reactions during polymerization if not protected. | The thiophene ring is generally more stable under oxidative polymerization conditions. |
| Resulting Polymer | Poly(3,4-ethylenedioxypyrrole) (PEDOP) typically exhibits lower conductivity than PEDOT but possesses interesting electrochromic properties.[3] | Poly(3,4-ethylenedioxythiophene) (PEDOT) is known for its high conductivity and excellent stability.[2] |
| Solubility | The pyrrole nitrogen may allow for greater solubility in a wider range of solvents, potentially aiding in processability. | Solubility is often a challenge and typically requires the use of a co-dopant like PSS.[10] |
| Potential Applications | The unique optoelectronic properties of PEDOP make it a candidate for electrochromic devices, sensors, and bioelectronics.[1][11] | Widely used in antistatic coatings, transparent electrodes, and as a hole transport layer in organic electronics.[2] |
Experimental Protocols: A Guide to Characterization
The following are detailed, step-by-step methodologies for the key characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes to obtain comprehensive data.
-
Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Thermal Gravimetric Analysis (TGA) of the Resulting Polymer
-
Sample Preparation: Place 5-10 mg of the polymer sample into an alumina crucible.
-
Analysis Conditions: Heat the sample from room temperature to 900 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset of decomposition and the percentage of residue at high temperatures to assess the thermal stability of the polymer. Copolymers of EDOP and pyrrole have shown thermal stability up to 250 °C.[3]
Conclusion and Future Outlook
While direct experimental data for 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid remains to be published, this guide provides a robust framework for its synthesis and characterization based on sound chemical principles and comparative data from analogous compounds. The predicted properties suggest that this intermediate holds significant promise for the development of novel functional polymers with tunable electronic and optical properties. Further experimental validation of the proposed synthetic route and characterization is a critical next step. The comparative analysis with its thiophene counterpart underscores the potential for this pyrrole-based monomer to expand the library of materials available for advanced applications in organic electronics and bio-interfacing.
References
- Tekelioglu, H., & Gursoy, S. S. (Year). Preparation and characterization of chemically and electrochemically synthesized 3,4-ethylenedioxy pyrrole/pyrrole (EDOP/Py) copolymers. Ovidius University Annals of Chemistry.
-
Tekelioglu, H., & Gursoy, S. S. (2018). Preparation and characterization of chemically and electrochemically synthesized 3,4-ethylenedioxy pyrrole/pyrrole (EDOP/Py) copolymers. ResearchGate. [Link]
-
Puiggener, S., et al. (2017). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. MDPI. [Link]
-
Tekelioglu, H., & Gursoy, S. S. (2018). Preparation and characterization of chemically and electrochemically synthesized 3,4-ethylenedioxy pyrrole/pyrrole (EDOP/Py) copolymers. ResearchGate. [Link]
- N/A
-
Tekelioglu, H., & Gursoy, S. S. (2018). Structure of the poly (3,4-ethylenedioxypyrrole)/polypyrrole (PEDOP/PPy) copolymer. ResearchGate. [Link]
-
Zong, K., & Reynolds, J. R. (2015). 3,4-Ethylenedioxypyrrole (EDOP) Monomers with Aromatic Substituents for Parahydrophobic Surfaces by Electropolymerization. ACS Publications. [Link]
- N/A
-
Zong, K., & Reynolds, J. R. (2001). 3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers. ACS Publications. [Link]
- N/A
- N/A
- N/A
-
Gniazdowska, B., et al. (2019). Structural, chemical and electrochemical characterization of poly(3,4-Ethylenedioxythiophene) (PEDOT) prepared with various counter-ions and heat treatments. ResearchGate. [Link]
- N/A
- N/A
- N/A
-
Cui, Y., et al. (2014). Structural, chemical and electrochemical characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) prepared with various counter-ions and heat treatments. PMC. [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
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- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
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- 9. researchgate.net [researchgate.net]
- 10. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage
The core structure of Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate, a substituted pyrrole, suggests several potential hazards that dictate the necessary personal protective equipment (PPE). The electron-rich pyrrole ring makes the molecule susceptible to oxidation and polymerization.[3] Analogous pyrrole compounds are known to cause skin, eye, and respiratory irritation.[1][2][4]
Key Hazard Considerations:
-
Toxicity: Pyrrole and its derivatives can be toxic if ingested or inhaled.[1] The specific toxicology of this compound is unknown, warranting careful handling to avoid exposure.
-
Irritation: Substituted pyrroles are often cited as causing skin and serious eye irritation.[2][4]
-
Respiratory Irritation: Vapors or dust of similar compounds may cause respiratory tract irritation.[4]
-
Air and Light Sensitivity: Pyrroles can be sensitive to air and light, leading to degradation and polymerization.[3]
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize all routes of potential exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes.[5] A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile or neoprene gloves are recommended.[2] Given the unknown permeability of this specific compound, double gloving is advised as a best practice. Always inspect gloves for any signs of degradation or puncture before and during use.[6] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and spills. |
| Respiratory | Chemical Fume Hood or NIOSH-Approved Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material to protect against spills.[2] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety and maintain the integrity of the compound.
Engineering Controls
-
Chemical Fume Hood: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[1]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood, ensuring all required equipment is present.
-
Dispensing: When dispensing the compound, avoid creating dust.[6] If working with a solution, be mindful of potential splashes.
-
Inert Atmosphere: For long-term storage and to prevent degradation, consider handling the compound under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[4]
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[8]
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Characterization
Any unused this compound and any materials contaminated with it (e.g., gloves, absorbent materials) must be treated as hazardous waste.
Disposal Workflow
-
Consult EHS: Before initiating any disposal, consult your institution's EHS department for specific protocols that comply with local, state, and federal regulations.[9]
-
Waste Collection: Transfer waste material to a designated, properly sealed, and labeled hazardous waste container.[9] The label should clearly state "Hazardous Waste" and list the full chemical name.
-
Empty Containers: "Empty" containers that held the compound are still considered hazardous.[9] Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[9]
-
Arrange for Pickup: Store the sealed hazardous waste container in a designated satellite accumulation area and schedule a pickup with your EHS department.[9]
Caption: Disposal Workflow for this compound.
References
-
Scribd. Pyrrole Material Safety Data Sheet. [Link]
-
Datasheet Group. Pyrrole Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyrrole, 99%. [Link]
-
N. M. Bartlett Inc. SAFETY DATA SHEET. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.ca [fishersci.ca]
- 7. itwreagents.com [itwreagents.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
